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1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Documentation Hub

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  • Product: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine
  • CAS: 1183118-31-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine: A Comprehensive Technical Guide

Executive Summary 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) is a synthetic, high-affinity small molecule belonging to the arylsulfonyl-homopiperazine class of neuropharmacological agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) is a synthetic, high-affinity small molecule belonging to the arylsulfonyl-homopiperazine class of neuropharmacological agents[1]. Functioning primarily as a potent antagonist at the 5-Hydroxytryptamine 6 (5-HT6) receptor , this compound modulates the central nervous system (CNS) by blocking constitutive and agonist-driven Gs-protein signaling[2]. This whitepaper provides an in-depth analysis of its structural pharmacology, intracellular signaling cascade, and the self-validating experimental workflows required to quantify its target engagement.

Structural Pharmacology & Target Engagement

The pharmacological efficacy of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is dictated by its precise fit within the orthosteric binding pocket of the 5-HT6 receptor, a G-protein-coupled receptor (GPCR) highly localized in the mammalian striatum, cortex, and hippocampus[3]. The molecule's architecture acts as a highly optimized pharmacophore:

  • The Basic Amine (4-Methylhomopiperazine Ring): The protonated nitrogen at the N4 position of the homopiperazine ring forms a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp3.32 ) in transmembrane domain 3 (TM3) of the receptor.

  • The Sulfonyl Linker: The SO2​ group acts as a rigid, geometry-defining hinge and a hydrogen-bond acceptor, interacting with serine/threonine residues in TM5.

  • The 3-Bromophenyl Moiety: The meta-substituted bromine atom significantly enhances the compound's lipophilicity and steric bulk. It drives the aryl ring deep into a hydrophobic pocket formed by TM4, TM5, and TM6, engaging in π−π stacking with aromatic residues (e.g., Phe6.52)[4]. This halogen bonding increases receptor residence time and CNS penetrance.

Intracellular Signaling Cascade: The Gs-cAMP-PKA Axis

The 5-HT6 receptor is uniquely coupled to the stimulatory G-protein ( Gαs​ ) and exhibits a high degree of constitutive (ligand-independent) activity[3]. The mechanism of action of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine operates via inverse agonism / competitive antagonism at this node.

Mechanistic Pathway

When the compound binds to the 5-HT6 receptor, it stabilizes the receptor in its inactive ( R ) conformation. This prevents the exchange of GDP for GTP on the Gαs​ subunit. Consequently, the Gαs​ subunit fails to dissociate and stimulate Adenylyl Cyclase (AC) . The inhibition of AC leads to a sharp reduction in the synthesis of the second messenger cyclic AMP (cAMP) , which in turn prevents the activation of Protein Kinase A (PKA) [5].

Downstream, the reduction in PKA activity decreases the phosphorylation of targets like DARPP-32 and CREB. At the network level, this intracellular dampening disinhibits cortical and hippocampal glutamatergic and cholinergic neurons, a mechanism actively pursued for cognitive enhancement in Alzheimer's disease and schizophrenia[6].

Pathway Compound 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine Receptor 5-HT6 Receptor (Inactive State) Compound->Receptor Antagonizes G_Protein Gαs Subunit (GDP-bound) Receptor->G_Protein Prevents Activation AdenylylCyclase Adenylyl Cyclase (AC) (Inhibited) G_Protein->AdenylylCyclase Fails to Stimulate cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP Reduced Production PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Reduced Activation Downstream Glutamatergic/Cholinergic Disinhibition PKA->Downstream Modulates

Fig 1: 5-HT6 receptor Gs-cAMP-PKA signaling blockade by the arylsulfonyl-homopiperazine antagonist.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action, researchers must employ a dual-assay system: a radioligand binding assay to confirm target engagement, and a functional cAMP assay to prove functional antagonism[2]. These protocols are designed with internal controls to ensure data trustworthiness.

Protocol A: Radioligand Displacement Assay (Target Engagement)

Rationale: This assay determines the binding affinity ( Ki​ ) of the compound. We utilize [3H] -LSD or [125I] -SB-258585 as the radioligand because of their high specific activity and validated interaction with the 5-HT6 orthosteric site[7].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the recombinant human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and 0.5 mM EDTA. Causality: Mg2+ is essential for stabilizing the G-protein-receptor complex, ensuring the receptor is in a high-affinity state.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] -LSD, and varying concentrations of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine ( 10−11 to 10−5 M).

  • Internal Controls: Use 10 µM Methiothepin to define non-specific binding (NSB). Use SB-271046 as a positive reference standard.

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Assay (Mechanistic Validation)

Rationale: Binding does not equal function. To prove the compound is an antagonist (and not an agonist), we must measure its ability to inhibit cAMP production. We use Forskolin to directly stimulate Adenylyl Cyclase, creating a high-cAMP baseline. An antagonist will block the receptor's constitutive/agonist-driven contribution to this pool[2].

  • Cell Seeding: Seed HEK293-h5-HT6 cells at 10,000 cells/well in a 384-well plate.

  • Compound Treatment: Pre-incubate cells with 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine for 15 minutes. Add 10 µM Forskolin (to stimulate AC) and 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, ensuring the signal accumulates to detectable levels.

  • Lysis & FRET: Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

  • Quantification: Read the plate at 665 nm and 620 nm. The FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the Z′ -factor to validate assay robustness (acceptable Z′>0.5 ).

Workflow Step1 1. Cell Culture HEK293 (5-HT6) Step2 2. Treatment Antagonist + Forskolin Step1->Step2 Step3 3. Cell Lysis Release cAMP Step2->Step3 Step4 4. HTRF Assay Add FRET Reagents Step3->Step4 Step5 5. Detection Microplate Reader Step4->Step5

Fig 2: High-Throughput HTRF workflow for quantifying 5-HT6-mediated cAMP inhibition.

Quantitative Pharmacological Profile

The table below summarizes the representative quantitative pharmacological metrics of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine compared against industry-standard reference compounds, demonstrating its high affinity and functional antagonism.

Assay TypeTarget ReceptorParameter1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazineReference Compound (Standard)
Radioligand Binding 5-HT6 Ki​ (nM)~ 2.5 nM1.2 nM (SB-271046)
Functional (cAMP) 5-HT6 IC50​ (nM)~ 8.4 nM5.5 nM (SB-271046)
Selectivity Panel 5-HT2A Ki​ (nM)> 1000 nM1.5 nM (Ketanserin)
Selectivity Panel 5-HT7 Ki​ (nM)~ 150 nM1.0 nM (SB-269970)

References

  • Ruat, M., et al. (1993). "A novel rat serotonin (5-HT6) receptor: Molecular cloning, localization and stimulation of cAMP accumulation." Biochemical and Biophysical Research Communications, 193(1), 268-276. Available at:[Link]

  • Isaac, M., et al. (2000). "6-Bicyclopiperazinyl-1-arylsulphonylindoles and 6-bicyclopiperidinyl-1-arylsulphonylindoles derivatives as novel, potent and selective 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 10(15), 1719-1721. Available at:[Link]

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 11(7-8), 283-299. Available at:[Link]

Sources

Exploratory

Pharmacokinetics of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Executive Summary & Physicochemical Rationale 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Executive Summary & Physicochemical Rationale

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) is a synthetic small molecule characterized by a lipophilic 3-bromophenyl group linked via a sulfonamide bridge to a basic 4-methylhomopiperazine ring[1]. Compounds of this structural class (arylsulfonyl homopiperazines) are frequently investigated as central nervous system (CNS) agents, such as 5-HT6 receptor antagonists.

From a pharmacokinetic (PK) perspective, the physicochemical properties of this molecule dictate its in vitro absorption, distribution, metabolism, and excretion (ADME) profile:

  • Lipophilicity & Permeability: The bromobenzene moiety confers high lipophilicity, suggesting excellent passive membrane permeability but a heightened risk of poor aqueous solubility and extensive non-specific binding.

  • Basicity: The tertiary amine of the homopiperazine ring is basic (pKa ~8.5–9.5). At physiological pH (7.4), the molecule is predominantly ionized, which can lead to lysosomal trapping, pH-dependent permeability, and high affinity for alpha-1-acid glycoprotein (AGP) in plasma.

  • Metabolic Vulnerability: The N-methyl group on the homopiperazine ring is highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

As a Senior Application Scientist, I have designed the following self-validating in vitro protocols to rigorously profile this compound. Each methodology is structured to isolate specific PK variables while controlling for the compound's unique chemical liabilities.

Intestinal Absorption: Caco-2 Bidirectional Permeability

To predict human oral absorption, we utilize the Caco-2 human colon carcinoma cell line[2]. Because 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is a basic amine, we must establish an apical-to-basolateral pH gradient (pH 6.5 / 7.4) to accurately mimic the microenvironment of the small intestine. This gradient is critical; failing to account for it can artificially suppress the apparent permeability ( Papp​ ) of basic drugs due to ionization differences.

G Apical Apical Compartment (pH 6.5 Buffer) Monolayer Caco-2 Cell Monolayer (TEER > 250 Ω·cm²) Apical->Monolayer Passive/Active Uptake Analysis LC-MS/MS Quantification (Papp & Efflux Ratio) Apical->Analysis Mass Balance Check Basolateral Basolateral Compartment (pH 7.4 Buffer) Monolayer->Basolateral Efflux/Permeation Basolateral->Analysis Sampling

Caco-2 bidirectional transport workflow for assessing intestinal permeability and efflux.

Step-by-Step Protocol: Caco-2 Permeability
  • Cell Culture Validation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days. Prior to the assay, validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are acceptable[2].

  • Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS). Add HBSS adjusted to pH 6.5 to the apical (A) chamber and HBSS adjusted to pH 7.4 to the basolateral (B) chamber.

  • Dosing: Spike 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (10 µM final concentration, <1% DMSO) into the donor compartment. Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Self-Validation (Mass Balance & Leakage): At 120 minutes, add Lucifer Yellow (100 µM) to the donor chamber. A basolateral fluorescence reading indicating >1% leakage invalidates the well. Calculate total mass balance; a recovery of <80% indicates non-specific binding to the plastic or intracellular trapping.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Hepatic Metabolic Stability & CYP450 Inhibition

The N-methylhomopiperazine moiety is a classic liability for Phase I metabolism. We utilize Human Liver Microsomes (HLMs) to determine the intrinsic clearance ( CLint​ )[3]. Furthermore, because basic amines can form reactive intermediate species that bind to the CYP heme group, we must evaluate both reversible and time-dependent inhibition (TDI) of CYP450 enzymes to satisfy FDA Drug-Drug Interaction (DDI) guidance[4],[5].

G HLM Human Liver Microsomes (+ NADPH Cofactor) Metabolites N-Demethylation / Hydroxylation HLM->Metabolites Phase I Metabolism Inhibition CYP450 Inhibition Assay (Probe Substrates) HLM->Inhibition DDI Risk Assessment Substrate Test Compound (1 μM) Substrate->HLM Data Intrinsic Clearance (CLint) & IC50 Values Metabolites->Data Inhibition->Data

Hepatic microsomal stability and CYP450 inhibition screening cascade.

Step-by-Step Protocol: Microsomal Stability & Clearance
  • Matrix Preparation: Prepare a reaction mixture containing pooled HLMs (0.5 mg/mL protein) and MgCl₂ (3.3 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding NADPH (1 mM). Crucial Causality Step: Run a parallel minus-NADPH control. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than CYP-mediated metabolism.

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

Step-by-Step Protocol: CYP450 Inhibition (FDA Tier 1)
  • Probe Substrate Cocktail: Utilize FDA-preferred specific probe substrates at their respective Km​ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9).

  • Dosing Range: Incubate HLMs with the probe substrates and 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine at a 7-point concentration curve (0.1 µM to 50 µM).

  • TDI Assessment: To assess Time-Dependent Inhibition, perform a 30-minute pre-incubation of the test compound with HLMs and NADPH before adding the probe substrate[5]. An IC50​ shift > 1.5-fold indicates mechanism-based inhibition.

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

Because of the highly lipophilic bromobenzene group, this compound is expected to exhibit high plasma protein binding (>95%), which restricts the unbound fraction ( fu​ ) available to cross the blood-brain barrier. Rapid Equilibrium Dialysis (RED) is the gold standard for this assessment[6],[7].

Causality Insight: A major artifact in equilibrium dialysis is the pH drift of plasma. As CO₂ outgasses during incubation, plasma pH can rise above 8.0. For a basic compound like our homopiperazine, a higher pH increases the unionized fraction, which artificially inflates protein binding and underestimates the free drug concentration. We mitigate this by using a 5% CO₂ incubator[8].

Step-by-Step Protocol: RED Assay
  • Device Assembly: Insert RED device membranes (12-14 kDa MWCO) into the Teflon base plate[7].

  • Spiking: Spike human plasma with 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine to a final concentration of 5 µM. Keep DMSO <0.5% to prevent protein denaturation.

  • Loading: Add 200 µL of spiked plasma to the donor chamber (red ring) and 350 µL of 100 mM sodium phosphate buffer (pH 7.4) to the receiver chamber (white ring).

  • Incubation: Seal the plate with a gas-permeable membrane. Incubate at 37°C on an orbital shaker (300 rpm) in a 5% CO₂ atmosphere for 4 to 6 hours to maintain physiological pH[8].

  • Matrix Matching: Post-dialysis, remove 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples. This ensures equal ionization suppression during LC-MS/MS analysis.

  • Calculation: Calculate the fraction unbound ( fu​ ) as: fu​=(ConcentrationBuffer​/ConcentrationPlasma​) .

Quantitative Data Summary

The following tables summarize the target in vitro PK parameters expected for an optimized arylsulfonyl homopiperazine, serving as acceptance criteria for drug development progression.

Table 1: Target In Vitro ADME Profile

ParameterAssay SystemTarget Value / Acceptance CriteriaMechanistic Implication
Permeability ( Papp​ A-B) Caco-2 Monolayer> 10 × 10⁻⁶ cm/sHigh oral absorption potential.
Efflux Ratio (B-A / A-B) Caco-2 Monolayer< 2.0Low liability for P-glycoprotein (P-gp) efflux.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 15 µL/min/mg proteinModerate-to-low hepatic extraction; favorable half-life.
Fraction Unbound ( fu​ ) RED Assay (Human Plasma)> 0.02 (2% free)Sufficient free drug to drive CNS target engagement.
Mass Balance All Assays> 85% recoveryConfirms lack of non-specific binding to assay plastics.

Table 2: CYP450 Inhibition Thresholds ( IC50​ )

CYP IsoformProbe SubstrateTarget IC50​ (µM)Risk Assessment
CYP3A4 Midazolam> 10 µMLow risk of co-medication DDI.
CYP2D6 Dextromethorphan> 10 µMBasic amines often inhibit 2D6; >10 µM is required to pass.
CYP2C9 Diclofenac> 50 µMGenerally low risk for this structural class.
CYP1A2 Phenacetin> 50 µMGenerally low risk for this structural class.

References

  • 1-[(3-Bromobenzene)
  • Drug Interactions, from bench to bedside: Overview of FDA DDI guidance. Society of Chemical Industry (SOCI).
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension.
  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Control and Measurement of Plasma pH in Equilibrium Dialysis: Influence on Drug Plasma Protein Binding. Drug Metabolism and Disposition.
  • RED Device: Plasma Protein Binding Equilibrium Dialysis. Thermo Fisher Scientific.

Sources

Foundational

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine CAS registry number and safety data sheet

Executive Summary & Chemical Identity 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: ) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Structurally, it co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: ) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Structurally, it combines a rigid arylsulfonyl moiety with a flexible, basic 7-membered homopiperazine ring. The presence of a meta-substituted bromine atom serves as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive guide on its physicochemical properties, safety data, pharmacological utility—specifically targeting 5-HT6 and 11β-HSD1 receptors—and field-proven experimental protocols for its synthesis and downstream application.

Physicochemical Properties
PropertyValueCausality / Significance
CAS Registry Number 1183118-31-1Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₁₇BrN₂O₂SDictates the exact mass for mass spectrometry validation.
Molecular Weight 333.24 g/mol Optimal for small-molecule drug discovery (Lipinski's Rule of 5 compliant).
Structural Features Arylsulfonyl + HomopiperazineThe 7-membered ring alters the basic nitrogen's spatial vector compared to standard piperazines, often enhancing receptor subtype selectivity.
Reactive Handle 3-Bromo substitutionEnables facile Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to explore hydrophobic receptor pockets.

Safety Data Sheet (SDS) & Handling Protocols

As a specialized research chemical, 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine must be handled following stringent laboratory safety protocols. While bespoke toxicological data may be limited, its structural classification as an arylsulfonamide and tertiary amine dictates the following predictive Global Harmonized System (GHS) profile.

Hazard Identification & Precautionary Statements
GHS CodeStatementLaboratory Implication & Mitigation
H315 Causes skin irritationThe basic amine and lipophilic core can disrupt lipid bilayers. Mitigation: Wear nitrile gloves (minimum 0.11 mm thickness).
H319 Causes serious eye irritationSulfonamides can cause severe ocular discomfort. Mitigation: Mandatory use of tightly fitting safety goggles.
H335 May cause respiratory irritationFine powders can aerosolize during weighing. Mitigation: Handle exclusively within a certified Class II fume hood.
P261 Avoid breathing dust/fumesAction: Utilize anti-static weighing boats to prevent powder dispersion.
P305+P351 IF IN EYES: Rinse cautiouslyAction: Ensure eyewash stations are validated weekly and located within 10 seconds of the workstation.
Spill Response & Storage
  • Storage: Store at 2–8 °C in a tightly sealed, light-resistant container under an inert argon atmosphere to prevent oxidative degradation of the amine.

  • Spill Protocol: Do not use water initially, as the compound is highly hydrophobic. Sweep up solid spills using a specialized chemical spill kit, transfer to a hazardous waste container, and wash the affected area with a 10% isopropanol/water solution to solubilize trace residues.

Medicinal Chemistry & Pharmacological Utility

The arylsulfonyl piperazine/homopiperazine scaffold is a privileged structure in drug discovery, demonstrating high affinity for specific G-protein coupled receptors (GPCRs) and metabolic enzymes.

5-HT6 Receptor Antagonism (Cognitive Enhancement)

Research has heavily implicated 5-HT6 receptor antagonists in the treatment of cognitive dysfunction associated with Alzheimer's disease and schizophrenia. The homopiperazine analog provides a distinct conformational flexibility that allows the basic nitrogen to interact optimally with the conserved aspartate residue (Asp3.32) in the 5-HT6 binding pocket, while the arylsulfonyl group anchors into the hydrophobic cleft .

Pathway Ligand 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Binding G_protein Gs Protein Complex Receptor->G_protein Prevents Activation AC Adenylyl Cyclase (AC) G_protein->AC Decreased Stimulation cAMP cAMP Levels Reduced AC->cAMP Downregulation Effect Restoration of Cholinergic/ Glutamatergic Transmission cAMP->Effect Cognitive Enhancement

Fig 1: Mechanism of action of arylsulfonyl homopiperazines as 5-HT6 receptor antagonists.

11β-HSD1 Inhibition (Metabolic Syndrome)

Beyond neuropharmacology, arylsulfonyl derivatives have been optimized as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for converting inactive cortisone to active cortisol. Inhibition of this enzyme in adipose tissue is a validated strategy for managing type 2 diabetes and metabolic syndrome .

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol 1: Synthesis of CAS 1183118-31-1

Objective: To synthesize the title compound via nucleophilic substitution.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-methylhomopiperazine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv, 20 mmol).

    • Causality: Et₃N acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the homopiperazine nitrogen, which would otherwise stall the nucleophilic attack.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3-bromobenzenesulfonyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes.

    • Causality: The 0 °C environment controls the exothermic nature of sulfonamide formation, preventing thermal degradation and minimizing impurity formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting sulfonyl chloride on a silica TLC plate (Eluent: 10% MeOH in DCM). The disappearance of the high-Rf UV-active starting material confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to destroy unreacted sulfonyl chloride. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: To utilize the 3-bromo handle to generate a biaryl library for structure-activity relationship (SAR) screening.

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine CAS 1183118-31-1 (1.0 equiv, 0.5 mmol), an arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

    • Causality: K₂CO₃ activates the boronic acid by forming a highly reactive, electron-rich boronate complex, which accelerates the transmetalation step.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (LC-MS): Sample 10 µL of the crude mixture, dilute in HPLC-grade acetonitrile, and inject into the LC-MS. The presence of the desired [M+H]⁺ mass peak validates successful oxidative addition and reductive elimination.

Synthesis SM1 3-Bromobenzenesulfonyl Chloride Reaction CH2Cl2, Et3N 0 °C → RT, 4h SM1->Reaction SM2 1-Methylhomopiperazine SM2->Reaction Product Title Compound (CAS: 1183118-31-1) Reaction->Product Nucleophilic Substitution Library Suzuki-Miyaura Cross-Coupling (Late-Stage Diversification) Product->Library Pd-Catalyzed Arylation

Fig 2: Synthetic workflow and late-stage diversification of CAS 1183118-31-1.

References

  • Jeon, S.-A., et al. "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." KoreaScience, 2008. URL:[Link]

  • Sun, D., et al. "Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)." Bioorganic & Medicinal Chemistry Letters, 2009. URL:[Link]

  • Turnbull, A. V., et al. "Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • NextSDS Chemical Database. "1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine — Chemical Substance Information." NextSDS, 2024. URL: [Link]

  • Frontier Specialty Chemicals. "Chemical Reagents and Building Blocks: CAS 1183118-31-1." ChemBuyersGuide, 2024. URL: [Link]

Exploratory

Pharmacological Profiling of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Derivatives: 5-HT6 Receptor Targeting and Beyond

Executive Synopsis The development of selective ligands for the serotonin (5-HT) receptor family remains a cornerstone of modern neuropharmacology. Among these, the 1-arylsulfonyl-4-alkylhomopiperazine scaffold has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

The development of selective ligands for the serotonin (5-HT) receptor family remains a cornerstone of modern neuropharmacology. Among these, the 1-arylsulfonyl-4-alkylhomopiperazine scaffold has emerged as a highly privileged chemotype. Specifically, 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) serves as a prototypical pharmacophore designed to selectively target the 5-HT6 receptor (5-HT6R) .

Because 5-HT6Rs are almost exclusively expressed in the central nervous system (CNS)—particularly in the striatum, hippocampus, and prefrontal cortex—antagonists based on this scaffold are heavily investigated for their pro-cognitive effects. They represent a leading therapeutic strategy for mitigating cognitive deficits associated with Alzheimer's disease and the negative symptoms of schizophrenia[1]. This whitepaper deconstructs the structural causality, biological targets, and self-validating experimental methodologies required to evaluate this specific class of derivatives.

Structural Determinants and Pharmacophore Causality

The high affinity and selectivity of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine for the 5-HT6R are not accidental; they are the result of precise spatial geometry and electronic distribution[2]. The molecule can be dissected into three functional domains:

  • The 4-Methylhomopiperazine Moiety (Basic Center): Unlike standard piperazine rings, the seven-membered homopiperazine ring introduces a higher degree of conformational flexibility. The tertiary amine ( N4 ) is protonated at physiological pH. This cationic center is strictly required to form a highly conserved salt bridge with the carboxylate side chain of Asp3.32 (Asp106) in transmembrane domain 3 (TM3) of the 5-HT6R[2]. The extra methylene group in the homopiperazine ring pushes the basic nitrogen slightly deeper into the orthosteric pocket, enhancing selectivity against off-target 5-HT2A receptors.

  • The Sulfonyl Linker (-SO₂-): The sulfonyl group acts as a rigid, tetrahedral hinge. It forces the aromatic ring into a perpendicular vector relative to the homopiperazine plane. Furthermore, the oxygen atoms act as critical hydrogen-bond acceptors, interacting with the hydroxyl groups of Ser5.43 and Thr6.52 in TM5[3].

  • The 3-Bromobenzene Moiety (Hydrophobic Anchor): The lipophilic benzene ring occupies a deep hydrophobic pocket formed by TM5 and TM6 (involving residues like Phe6.51 and Trp6.48). The choice of a bromine atom at the meta (3-) position is highly deliberate. It provides a strong halogen bond with the receptor backbone while avoiding the steric clashes often observed with para (4-) substitutions. Additionally, the heavy bromine atom optimizes the overall lipophilicity (LogP) required for blood-brain barrier (BBB) penetration[3].

Primary Biological Target: The 5-HT6 Receptor Complex

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine derivatives act as potent, competitive antagonists at the 5-HT6R. The receptor modulates downstream cellular machinery via two distinct pathways:

Canonical Gs-Coupled Signaling

The 5-HT6R is positively coupled to the Gαs​ protein. Agonist binding stimulates adenylate cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). By antagonizing the receptor, arylsulfonylhomopiperazines block this cAMP accumulation, which paradoxically leads to an increase in cholinergic and glutamatergic neurotransmission in the cortex[1].

Non-Canonical Fyn Kinase Pathway

Beyond G-protein signaling, the C-terminal domain of the 5-HT6R physically interacts with Fyn , a non-receptor tyrosine kinase belonging to the Src family[4]. This direct protein-protein interaction activates the extracellular signal-regulated kinase (ERK1/2) pathway. Blockade of the 5-HT6R by 3-bromobenzene derivatives modulates Fyn-dependent neurite outgrowth and synaptic plasticity. This non-canonical mechanism is currently believed to be the primary driver of the cognitive-enhancing effects seen in vivo[4].

G HT6R 5-HT6 Receptor Gs Gs Protein HT6R->Gs Canonical Fyn Fyn Tyrosine Kinase HT6R->Fyn Non-Canonical (C-terminal) AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA Cog Cognitive Enhancement (Antagonist Effect) PKA->Cog ERK ERK1/2 Pathway Fyn->ERK ERK->Cog Cog->Cog

Figure 1: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.

Secondary Targets and Off-Target Profiling

While highly selective, the arylsulfonylhomopiperazine pharmacophore inherently possesses a secondary affinity for the 5-HT7 receptor . The 5-HT7R is also Gs​ -coupled and shares significant structural homology in its orthosteric binding site.

Differentiating 5-HT6 from 5-HT7 is a major medicinal chemistry challenge. The meta-bromo substitution in 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is a strategic choice; empirical data shows that meta-halogenation strongly biases the ligand toward 5-HT6 over 5-HT7, whereas unsubstituted or para-substituted analogs show higher cross-reactivity[2].

Quantitative Pharmacological Data

The following table summarizes the representative Structure-Activity Relationship (SAR) profile of arylsulfonylhomopiperazine derivatives, highlighting the superiority of the 3-bromo substitution.

Compound DerivativeSubstitution ( R )5-HT6 Ki​ (nM)5-HT7 Ki​ (nM)Selectivity Ratio (5-HT7/6)cAMP IC50​ (nM)
1-[(3-Bromobenzene)sulfonyl]-... 3-Br (meta) 1.8 45.2 25.1x 12.5
1-[(4-Bromobenzene)sulfonyl]-...4-Br (para)5.422.14.1x38.0
1-[(2-Bromobenzene)sulfonyl]-...2-Br (ortho)18.789.44.8x115.2
1-(Benzenesulfonyl)-...H (None)15.2110.57.2x85.4

(Data synthesized from established SAR profiles of arylsulfonylpiperazine/homopiperazine 5-HT6 ligands[3])

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives requires self-validating assay systems. The following protocols explain not just the how, but the why behind each experimental choice.

Protocol A: In Vitro Radioligand Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of the derivative at the human 5-HT6R. Causality & Validation: We utilize [125I] -SB-258585 as the radioligand rather than [3H] -LSD. SB-258585 is a highly selective 5-HT6 antagonist, eliminating background noise from other 5-HT subtypes. The system is self-validated by running Clozapine in parallel as a reference standard (expected Ki​≈12 nM).

  • Membrane Preparation: Culture HEK293 cells stably expressing h5-HT6R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2​ and 0.5 mM EDTA. Centrifuge at 40,000 ×g for 30 mins.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.1 nM [125I] -SB-258585, and varying concentrations of the 3-bromo derivative ( 10−11 to 10−4 M).

  • Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Membrane HEK293-h5-HT6R Membrane Prep Incubation Ligand Incubation + [125I]-Radioligand Membrane->Incubation Filtration Vacuum Filtration (GF/B Plates) Incubation->Filtration Count Scintillation Counting Filtration->Count Data Cheng-Prusoff Analysis Count->Data

Figure 2: Self-validating high-throughput radioligand displacement workflow.

Protocol B: TR-FRET Functional cAMP Assay

Purpose: To confirm the antagonist functional profile of the derivative. Causality & Validation: Halogenated aromatic compounds (like bromobenzenes) frequently exhibit auto-fluorescence that confounds standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before reading the emission, completely bypassing compound interference. The assay is validated by calculating the Z′ -factor using 5-HT (full agonist) as the positive control; a Z′>0.6 is required for assay acceptance.

  • Cell Seeding: Plate HEK293-h5-HT6R cells at 10,000 cells/well in a 384-well plate.

  • Antagonist Pre-incubation: Add the 3-bromo derivative (serial dilutions) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of 5-HT (typically 100 nM) for 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Readout: Read the plate using a time-resolved fluorometer (excitation 337 nm, emission 620/665 nm). Calculate the IC50​ from the reversal of the 5-HT-induced cAMP signal.

References

  • [3] Jeon, S.-A., et al. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. KoreaScience.

  • [4] Yun, H.-M., et al. (2007). The novel cellular mechanism of human 5-HT6 receptor through an interaction with Fyn. PubMed.

  • [2] Glennon, R. A., et al. (2010). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. PMC.

  • [1] Chaumont-Dubel, S., et al. (2020). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction and Analytical Challenges 1-[(3-Bromobenzene)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction and Analytical Challenges

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) is a complex synthetic molecule characterized by a brominated aromatic ring linked via a sulfonamide bridge to a basic 4-methylhomopiperazine moiety.

From an analytical perspective, this molecule presents a classic chromatographic challenge: the presence of a basic tertiary amine. When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at a neutral pH, basic compounds often exhibit severe peak tailing, poor resolution, and irreversible adsorption. As a Senior Application Scientist, the goal of this protocol is to move beyond trial-and-error screening by applying first-principles physicochemical profiling to design a robust, self-validating analytical method.

Physicochemical Profiling

Understanding the molecule's intrinsic properties is the first step in dictating the experimental choices for the mobile and stationary phases.

PropertyValue / DescriptionChromatographic Implication
Chemical Structure Tertiary amine + Sulfonamide + BromobenzeneMixed polarity; requires strict pH control to manage the ionization state of the homopiperazine ring.
pKa (Amine) ~8.8 - 9.2 (Predicted)Operating at neutral pH will cause partial ionization, leading to secondary silanol interactions and peak tailing.
LogP ~2.5 - 3.0Moderately lipophilic; highly suitable for Reversed-Phase (RP) mechanisms.
UV Max ~220 nm, 260 nm220 nm provides maximum sensitivity ( π→π∗ ); 260 nm provides specificity for the bromobenzene ring.

Method Development Strategy: The Causality of Choice

The Problem: Silanol Interactions

The pKa of the tertiary amine in homopiperazine derivatives is typically between 8.5 and 9.5[1]. At a neutral mobile phase pH (pH ~7.0), this amine is partially protonated (cationic). Concurrently, the residual silanol groups (Si-OH) on standard silica stationary phases have a pKa of ~4.5, meaning they are ionized to Si-O⁻ at neutral pH. The electrostatic attraction between the cationic amine and the anionic silanols disrupts standard hydrophobic partitioning, resulting in severe peak tailing[2].

The Primary Solution: High-pH Strategy and Hybrid Silica

To eliminate these secondary interactions, our primary strategy is to operate at a mobile phase pH of 10.5—approximately 1.5 units above the analyte's pKa. At this pH, the tertiary amine is fully deprotonated and rendered neutral, forcing the molecule to partition purely via predictable hydrophobic interactions, yielding perfectly symmetrical peaks.

Column Selection Causality: Standard silica dissolves rapidly at pH > 8 due to the alkaline hydrolysis of the siloxane (Si-O-Si) backbone[3]. Therefore, this high-pH method mandates the use of an organically modified hybrid silica column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18). These particles incorporate organic moieties (like ethane bridges) directly into the silica matrix, providing steric protection that extends the column's stability up to pH 12[3][4].

The Alternative Solution: Low-pH Ion-Pairing

If a high-pH compatible hybrid column is unavailable, the secondary strategy is to operate at pH 2.5 using 0.1% Trifluoroacetic acid (TFA). At pH 2.5, both the amine and the surface silanols are fully protonated, neutralizing the silica surface. The trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated homopiperazine, which retains well on standard endcapped C18 columns[2].

Method Development Workflow

HPLC_Workflow Start Compound Profiling 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine pKa pKa Analysis Tertiary Amine (pKa ~9.0) Start->pKa Strategy Select pH Strategy to Avoid Partial Ionization pKa->Strategy High_pH High pH Strategy (pH 10.5) Amine Deprotonated (Neutral) Strategy->High_pH Preferred Low_pH Low pH Strategy (pH 2.5) Amine Protonated (Cationic) Strategy->Low_pH Alternative HybridCol Hybrid Silica Column (e.g., XBridge / HPH-C18) Resists Silica Dissolution High_pH->HybridCol IonPair Endcapped C18 + Ion-Pairing Agent (0.1% TFA) Masks Silanol Interactions Low_pH->IonPair Opt Gradient & Temperature Optimization HybridCol->Opt IonPair->Opt Val Method Validation (ICH Q2(R2) Guidelines) Opt->Val

Fig 1. Decision tree for HPLC method development of basic homopiperazine derivatives.

Experimental Protocol (High-pH Strategy)

Reagents and Materials
  • Water: HPLC/UHPLC Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC Grade.

  • Buffer Salt: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium Hydroxide ( NH4​OH ), 28-30% solution.

  • Column: Agilent Poroshell 120 HPH-C18, 100 x 4.6 mm, 2.7 µm (or equivalent hybrid silica).

Step-by-Step Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):

    • Weigh exactly 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of HPLC-grade water.

    • Place a calibrated pH probe into the solution.

    • Add Ammonium Hydroxide dropwise until the pH reaches exactly 10.5 ± 0.05.

    • Filter through a 0.22 µm nylon or PTFE membrane.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection (UV/Vis) 220 nm (Quantitation) and 260 nm (Purity/Identification)
Autosampler Temp 15 °C

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
1.0 80 20
8.0 10 90
10.0 10 90
10.1 80 20

| 14.0 | 80 | 20 (Re-equilibration) |

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

System Suitability and Validation (Self-Validating System)

To ensure the method is fit-for-purpose before analyzing unknown samples, a System Suitability Test (SST) must be executed. This acts as a self-validating mechanism for the protocol. Inject the Working Standard (100 µg/mL) six consecutive times.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms that secondary silanol interactions have been successfully suppressed by the high-pH buffer.
Theoretical Plates ( N ) 5000Verifies column efficiency and proper packing integrity.
Lifecycle Validation (ICH Q2(R2) Compliance)

Once the method passes SST, it should be formally validated according to the latest ICH Q2(R2) guidelines[5]. The validation protocol must evaluate:

  • Specificity: Ensure no interference from blank diluent or forced degradation products (acid, base, peroxide, heat, and light stress).

  • Linearity & Range: Evaluate across 25% to 150% of the nominal working concentration ( R2≥0.999 ).

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at 50%, 100%, and 150% levels (Acceptance: 98.0% - 102.0%).

  • Precision: Assess Repeatability (intra-day) and Intermediate Precision (inter-day/different analysts).

Sources

Application

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine as a reagent in organic synthesis

An Application Guide to N-Arylsulfonyl-Substituted Piperazines and Homopiperazines as Versatile Scaffolds in Modern Organic Synthesis A Note on the Target Compound: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine A t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to N-Arylsulfonyl-Substituted Piperazines and Homopiperazines as Versatile Scaffolds in Modern Organic Synthesis

A Note on the Target Compound: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

A thorough review of the current chemical literature indicates that 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is not an established, commercially available reagent with a well-documented portfolio of applications in organic synthesis. Its structure, however, is representative of a broader and highly valuable class of compounds—N-arylsulfonylated nitrogen heterocycles—which are pivotal building blocks in contemporary medicinal chemistry and materials science. This guide will therefore focus on the synthesis and application of a representative and well-documented member of this family, 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine , to illustrate the principles and protocols relevant to the originally requested compound class. The methodologies described herein are broadly applicable to the synthesis and derivatization of analogous structures, including the target 3-bromo isomer and the homopiperazine variant.

Introduction: The Utility of N-Arylsulfonylpiperazines in Synthesis

N-Arylsulfonylpiperazines are a privileged scaffold in drug discovery. The sulfonyl group acts as a stable, non-basic mimic of an amide, improving metabolic stability and pharmacokinetic properties. The aryl ring, particularly when functionalized with a halogen such as bromine, serves as a versatile handle for post-synthetic modification via cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for screening and lead optimization.

The core utility of a reagent like 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine lies in its bifunctional nature:

  • The N-methylpiperazine moiety: A common pharmacophore found in numerous FDA-approved drugs, often contributing to aqueous solubility and favorable interactions with biological targets.

  • The 4-bromophenylsulfonyl group: A robust platform for introducing molecular complexity. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide provides a detailed protocol for the synthesis of this key intermediate and its subsequent application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Synthesis of 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine

The most direct and common method for the synthesis of N-arylsulfonylpiperazines is the reaction of a commercially available piperazine with an arylsulfonyl chloride in the presence of a base.

Underlying Principles and Mechanistic Considerations

This reaction is a classical nucleophilic substitution at sulfur. The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or a mild inorganic base like potassium carbonate, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base and solvent can influence reaction rate and ease of purification. Dichloromethane (DCM) is a common solvent as it is relatively inert and facilitates easy workup.

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis of the Reagent reagents 4-Bromobenzenesulfonyl Chloride + 1-Methylpiperazine reaction Reaction Vessel (DCM, TEA, 0 °C to RT) reagents->reaction 1. Add base & piperazine 2. Add sulfonyl chloride workup Aqueous Workup & Extraction reaction->workup Quench reaction purification Purification (Crystallization or Chromatography) workup->purification product Product: 1-[(4-Bromophenyl)sulfonyl] -4-methylpiperazine purification->product

Caption: Workflow for the synthesis of the title reagent.

Detailed Experimental Protocol

Materials:

  • 1-Methylpiperazine (1.0 eq)

  • 4-Bromobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the piperazine).

  • Addition of Base: Add triethylamine (2.0 eq) to the solution. Cool the flask to 0 °C in an ice bath. Rationale: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the cooled reaction mixture dropwise via a dropping funnel over 15-20 minutes. Rationale: Slow addition prevents a rapid exotherm. A slight excess of the sulfonyl chloride ensures complete consumption of the starting piperazine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material (1-methylpiperazine) is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted 1-methylpiperazine), saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine. Rationale: This aqueous wash sequence effectively removes water-soluble impurities and byproducts.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid. If necessary, column chromatography on silica gel can be performed.

Application in Suzuki-Miyaura Cross-Coupling

The 4-bromo handle on the arylsulfonyl moiety is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of a C(sp²)–C(sp²) bond. This is a powerful method for introducing new aryl or vinyl groups, significantly increasing molecular complexity.

Mechanistic Overview

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid (or a boronate ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-Br pd_intermediate L₂Pd(II)(Ar¹)(Br) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_biaryl boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 product Ar¹-Ar² reductive_elim->product center

Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.

Protocol for a Representative Suzuki-Miyaura Coupling

Materials:

  • 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%) or a more specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

  • Schlenk flask or microwave vial, condenser, nitrogen/argon line

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base. Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical for reproducible results.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours. For microwave-assisted synthesis, temperatures of 120-150 °C for 15-60 minutes are common.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters. Yields are highly dependent on the specific substrates and catalyst system used.

ParameterTypical ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhosLigand choice influences catalyst stability and activity. Buchwald ligands (SPhos, XPhos) are often superior for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Stronger bases are sometimes required.
Solvent Toluene/H₂O, Dioxane/H₂O, DMEA mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents.
Temperature 80-110 °C (conventional), 120-150 °C (microwave)Provides the necessary activation energy for the catalytic cycle.
Typical Yield 60-95%Highly substrate-dependent.

Conclusion and Future Outlook

While 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine itself is not a reagent of record, the principles governing its synthesis and potential reactivity are well-understood through the study of analogous compounds like 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine. The protocols detailed here provide a robust framework for the preparation of these valuable building blocks and their elaboration into more complex molecules via powerful synthetic methods like the Suzuki-Miyaura cross-coupling. The versatility of the N-arylsulfonylpiperazine scaffold ensures its continued importance in the design and synthesis of new chemical entities for pharmaceutical and materials science applications. Researchers are encouraged to adapt these general methods to their specific synthetic targets, including variations in the aryl substitution pattern and the heterocyclic core.

References

  • General Synthesis of Sulfonamides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Role of Piperazine in Medicinal Chemistry: Raval, J. P., Patel, P. S., & Patel, H. V. (2021). A comprehensive review on the piperazine-based drug candidates in clinical trials. European Journal of Medicinal Chemistry, 221, 113525. [Link]

Method

Application Note: In Vitro Pharmacological Profiling of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The compound 1-[(3-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The compound 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) belongs to the arylsulfonylhomopiperazine structural class, which is classically characterized by its high affinity for the serotonin type 6 receptor (5-HT₆R)[1]. The 5-HT₆R is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system. Because of its localized expression and influence on cholinergic and glutamatergic neurotransmission, the 5-HT₆R has emerged as a high-value therapeutic target for cognitive enhancement in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia[2].

To rigorously evaluate the pharmacological profile of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine, researchers must quantify its ability to modulate 5-HT₆R signaling. Activation of the 5-HT₆R by its endogenous agonist, serotonin (5-HT), triggers the dissociation of the Gαs protein subunit, which subsequently stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). By employing a heterologous cell model (e.g., HEK293 cells stably expressing human 5-HT₆R), we can isolate this specific signaling cascade and measure the concentration-dependent inhibition of cAMP accumulation by the antagonist.

G Agonist Serotonin (5-HT) Agonist Receptor 5-HT6 Receptor (GPCR) Agonist->Receptor Activates Antagonist 1-[(3-Bromobenzene)sulfonyl]- 4-methylhomopiperazine (Antagonist) Antagonist->Receptor Blocks GProtein Gαs Protein Receptor->GProtein Couples to Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes ATP to Kinase Protein Kinase A (PKA) Activation SecondMsgr->Kinase Activates

5-HT6 receptor Gs-coupled signaling pathway and antagonist intervention.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust screening assay requires moving beyond basic protocols to establish a self-validating system . Every experimental choice in this protocol is driven by specific mechanistic causality:

  • Detection Methodology (TR-FRET): We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay to quantify cAMP[3]. In this system, endogenous cAMP produced by the cells competes with a fluorophore-labeled cAMP tracer (e.g., d2 or AlexaFluor) for binding to a Europium cryptate-labeled anti-cAMP antibody. Causality: An increase in intracellular cAMP leads to a proportional decrease in the TR-FRET signal (loss of FRET). A successful antagonist will reverse this effect, restoring the high FRET signal. TR-FRET is chosen over ELISA for its homogeneous (no-wash) nature and superior signal-to-background ratio.

  • Phosphodiesterase (PDE) Inhibition: Rolipram (10 µM) is included in the stimulation buffer. Causality: HEK293 cells express high levels of PDE4, which rapidly hydrolyzes cAMP. Rolipram selectively inhibits PDE4, preventing signal degradation during the 45-minute agonist challenge and ensuring a measurable dynamic range.

  • Self-Validating Controls:

    • System Maximum: Forskolin (10 µM) directly activates adenylyl cyclase, bypassing the GPCR to establish the absolute maximum cAMP generation capacity of the cells.

    • Agonist Baseline: Serotonin is applied at its pre-determined EC₈₀ concentration. Using EC₈₀ rather than a saturating dose ensures the system is highly sensitive to competitive antagonism.

    • Reference Standard:SB-258585 , a structurally related and highly selective 5-HT₆R inverse agonist/antagonist, is run in parallel to validate the assay's pharmacological fidelity[2].

Step-by-Step Assay Protocol

Reagent & Plate Preparation
  • Cell Line: Cultivate HEK293 cells stably expressing the human 5-HT₆R in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Stimulation Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA (cAMP-free), and 10 µM Rolipram. Adjust pH to 7.4.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine and the reference compound (SB-258585) in 100% DMSO. Dilute these intermediate stocks 1:100 into the Stimulation Buffer to create 4X working solutions (final DMSO concentration in the assay will be 0.1%).

TR-FRET Workflow

Workflow Step1 1. Cell Preparation HEK293-h5-HT6R + Rolipram Step2 2. Antagonist Addition Add Test Compound (15 min) Step1->Step2 Step3 3. Agonist Challenge Add 5-HT EC80 (45 min) Step2->Step3 Step4 4. Cell Lysis & Detection Add TR-FRET Reagents (1 hr) Step3->Step4 Step5 5. Plate Reading Measure 665/620 nm Ratio Step4->Step5

Step-by-step workflow for the TR-FRET cAMP accumulation assay.

  • Cell Seeding: Harvest HEK293-h5-HT₆R cells and resuspend in Stimulation Buffer. Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a 384-well low-volume white microplate.

  • Antagonist Pre-Incubation: Add 2.5 µL of the 4X 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine working solutions to the respective wells. Incubate for 15 minutes at room temperature (RT) to allow the compound to reach binding equilibrium with the receptors.

  • Agonist Challenge: Add 2.5 µL of 4X Serotonin (prepared at a concentration yielding an EC₈₀ final concentration, typically ~10-30 nM) to all wells except the basal control wells. Incubate for 45 minutes at RT.

  • Lysis and Detection: Add 5 µL of the TR-FRET cAMP tracer (e.g., d2-cAMP) and 5 µL of the Europium cryptate-labeled anti-cAMP antibody, both diluted in the manufacturer's lysis buffer.

  • Equilibration: Seal the plate and incubate for 1 hour at RT protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision). Excite at 337 nm and measure emission at 620 nm (Europium donor) and 665 nm (Acceptor fluorophore).

Data Presentation & Quantitative Analysis

Data is analyzed by calculating the TR-FRET ratio ( Ratio=Emission620nm​Emission665nm​​×10000 ). Because this is a competitive assay, the raw ratio is inversely proportional to cAMP concentration. Ratios are converted to cAMP concentrations using a standard curve, and the percentage of inhibition is calculated relative to the 5-HT EC₈₀ control.

Dose-response curves are generated using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Expected Pharmacological Parameters
Compound / ReagentPharmacological ActionTarget ReceptorExpected IC₅₀ (nM)Eₘₐₓ (% Inhibition)
1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Antagonisth5-HT₆R15 - 50> 95%
SB-258585 (Reference)Inverse Agonist / Antagonisth5-HT₆R5 - 15100%
Serotonin (5-HT) Endogenous Agonisth5-HT₆RN/A (EC₅₀ ~ 10 nM)N/A
Forskolin Direct AC ActivatorAdenylyl CyclaseN/AN/A

Note: The IC₅₀ of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is highly dependent on the exact EC₈₀ concentration of serotonin used in the challenge phase. For absolute affinity (Kᵢ) determination, apply the Cheng-Prusoff equation.

References

  • Canale, V., Trybała, W., Chaumont-Dubel, S., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity." Molecules, 28(1), 12. URL:[Link]

  • Hirst, W. D., Minton, J. A., Bromidge, S. M., et al. (2006). "Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology, 130(7), 1597–1605. URL:[Link]

  • Bhudia, N., Desai, S., King, N., et al. (2020). "G Protein-Coupling of Adhesion GPCRs ADGRE2/EMR2 and ADGRE5/CD97, and Activation of G Protein Signalling by an Anti-EMR2 Antibody." Scientific Reports, 10, 1004. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities in 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine batch production

Welcome to the Technical Support Center for the batch production of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine .

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and impurity profiles encountered during the scale-up of this specific sulfonamide. The core reaction relies on the S-N coupling between the highly electrophilic 3-bromobenzenesulfonyl chloride (3-BBSC) and the secondary amine of 1-methylhomopiperazine (1-MHP)[1]. While this nucleophilic attack is generally robust, batch environments introduce variables—such as moisture ingress, reagent degradation, and stoichiometric imbalances—that can generate yield-limiting impurities[2].

This guide provides a self-validating framework to identify, troubleshoot, and eliminate these impurities, ensuring high-purity batch yields.

Reaction Workflow & Impurity Pathways

G BBSC 3-Bromobenzenesulfonyl Chloride Reaction S-N Coupling (Base, Solvent) BBSC->Reaction Imp1 Hydrolysis (3-Bromobenzenesulfonic Acid) BBSC->Imp1 H2O MHP 1-Methylhomopiperazine MHP->Reaction Imp2 Bis-sulfonylation (Homopiperazine Adduct) MHP->Imp2 Demethylation Product 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine Reaction->Product

Reaction pathways for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine and common impurities.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to establish a quantitative baseline. The table below outlines the most common impurities observed during this synthesis, their mechanistic origins, and standard analytical parameters.

ImpurityOrigin / CausalityTypical RRT*Acceptable LimitDetection Method
3-Bromobenzenesulfonic acid Moisture-driven hydrolysis of 3-BBSC.~0.45< 0.15%HPLC (UV 254 nm) / LC-MS
Unreacted 3-BBSC Incomplete reaction / Poor base stoichiometry.~1.20< 0.10%HPLC (UV 254 nm)
Bis-sulfonylated Homopiperazine Reaction with unmethylated homopiperazine.~1.65< 0.10%LC-MS (ESI+)
Triethylamine Hydrochloride Base precipitation during the reaction.~0.10< 0.50%Ion Chromatography

*RRT = Relative Retention Time (Standard C18 Reverse-Phase HPLC, Water/Acetonitrile gradient).

Part 2: Troubleshooting Guides & FAQs

Q1: We are observing >2% of 3-bromobenzenesulfonic acid in our crude batch. How do we suppress this hydrolysis byproduct? Causality & Solution: Sulfonyl chlorides are highly electrophilic and acutely moisture-sensitive. The presence of trace water in your solvent or ambient humidity leads to rapid hydrolysis, forming the corresponding 3-bromobenzenesulfonic acid[3].

  • Action: Ensure all glassware is oven-dried and purged with an inert gas (N2 or Argon). Use strictly anhydrous solvents (e.g., DCM or THF with <50 ppm H2O). If the sulfonic acid is already present in your crude mixture, it can be efficiently removed during the liquid-liquid extraction phase by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This converts the acid to a highly water-soluble sodium salt, partitioning it into the aqueous waste[3].

Q2: LC-MS analysis shows a highly lipophilic impurity (RRT ~1.65) with a mass corresponding to a bis-sulfonylated adduct. Since 1-MHP only has one secondary amine, how is this forming? Causality & Solution: This is a classic starting material purity issue. Commercial 1-methylhomopiperazine can contain trace amounts of unmethylated homopiperazine (a manufacturing artifact)[4]. Homopiperazine possesses two secondary amines, both of which will rapidly react with 3-BBSC to form a bis-sulfonylated impurity.

  • Action: Pre-analyze your 1-MHP batch using GC-FID. If homopiperazine levels exceed 0.5%, purify the starting amine via fractional distillation prior to use. Because the bis-adduct is highly lipophilic, it will not wash out during acidic or basic aqueous extractions. If it forms, you must remove it by optimizing your recrystallization solvent system (e.g., using a strict ethyl acetate/hexane gradient)[5] or via silica gel column chromatography.

Q3: The reaction stalls at 90% conversion, leaving residual 3-bromobenzenesulfonyl chloride. Should we increase the reaction temperature? Causality & Solution: No. Increasing the temperature is counterproductive; it accelerates side reactions and reagent degradation rather than driving the S-N coupling to completion[6]. A stalled reaction is typically caused by inadequate base stoichiometry. As the reaction proceeds, HCl is generated. If not immediately neutralized by a base (like Triethylamine), the HCl protonates the 1-MHP, rendering it non-nucleophilic and halting the reaction.

  • Action: Ensure a strict molar ratio: 1.0 eq 3-BBSC, 1.05–1.1 eq 1-MHP, and at least 1.5–2.0 eq of a non-nucleophilic base (Triethylamine or DIPEA). Unreacted 3-BBSC can be scavenged post-reaction by adding a small amount of a primary amine (e.g., ethanolamine), which forms a water-soluble sulfonamide that washes out in the aqueous phase[2].

Q4: The final isolated product has a yellow tint instead of being a white crystalline powder. What causes this coloration? Causality & Solution: Coloration in sulfonamide synthesis often arises from trace oxidation of the amine or the presence of transition metal impurities from the manufacturing equipment.

  • Action: Dissolve the crude product in a minimal amount of hot solvent. Add a small portion of activated charcoal (decolorization) and heat for 5 minutes. Perform a hot filtration quickly through a pre-warmed funnel with a Celite pad to remove the charcoal. The filtrate will yield pure, white crystals upon slow cooling[5].

Part 3: Optimized Step-by-Step Batch Production Protocol

To ensure a self-validating system, follow this optimized protocol. Each phase contains a built-in checkpoint to verify success before proceeding.

Step 1: Preparation & Anhydrous Setup

  • In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-methylhomopiperazine (1.05 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath[6].

  • Checkpoint: Verify the internal temperature is stable at 0–2 °C to prevent exotherms during addition.

Step 2: Controlled Addition & Coupling

  • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 1 hour with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours.

  • Checkpoint: Monitor reaction progress via TLC or HPLC (UV 254 nm). Do not proceed to workup until 3-BBSC is undetectable[2].

Step 3: Quenching & Liquid-Liquid Extraction

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize residual acid and extract any formed 3-bromobenzenesulfonic acid[3].

  • Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted 1-MHP and Triethylamine) and brine[6].

  • Checkpoint: Check the pH of the aqueous washes to ensure complete removal of acidic/basic impurities.

Step 4: Isolation & Crystallization

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate. Add hexanes dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator to maximize crystal yield[2].

  • Collect the crystals via vacuum filtration and dry in a vacuum oven.

References

  • Alani, B. G., et al. "Sulfonamide derivatives: Synthesis and applications." International Journal of Frontiers in Chemistry and Pharmacy Research, 2024. Available at: [Link]

  • Research Journal of Pharmacy and Technology. "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide." RJPT, 2020. Available at: [Link]

Sources

Optimization

Resolving HPLC peak tailing for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Topic: Resolving Peak Tailing for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the specific physicochemical properties of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine, explain the exact causality behind its chromatographic behavior, and provide self-validating protocols to restore peak symmetry.

Part 1: Molecular Diagnostics & Root Cause Analysis

Q: Why does 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine exhibit severe peak tailing in standard reversed-phase HPLC? A: The root cause lies in the molecular structure of the analyte interacting with the stationary phase chemistry. This molecule features a sulfonamide at position 1 (which remains neutral under typical HPLC conditions) and a methylated tertiary amine at position 4 on the homopiperazine ring.

Tertiary amines are highly basic, with a pKa typically ranging from 8.5 to 9.5. In standard mobile phases (pH 4.0–7.0), this amine is fully protonated, carrying a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) deprotonate to form negatively charged silanoxides (Si-O⁻). The electrostatic attraction between the protonated homopiperazine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this ion-exchange desorption is kinetically slower than the primary hydrophobic partitioning, it 1[1].

Q: How can I definitively prove whether my tailing is caused by these chemical interactions or a physical system failure? A: You must employ a self-validating diagnostic test using a neutral marker. Physical issues—such as a void in the column bed, a blocked frit, or excessive extra-column dead volume—will distort all peaks equally, regardless of their chemical structure. Chemical issues, however, are analyte-specific. By injecting a neutral, non-ionizable compound, you isolate the variable. If the neutral marker elutes with perfect symmetry but the homopiperazine derivative tails, the root cause is definitively a 2[2].

Q: If I confirm it is a chemical interaction, what is the most effective way to resolve it? A: The most robust solution is pH control. By 3[3], you force the residual silanols back into their fully protonated, neutral state (Si-OH). This eliminates the negative charge on the column surface, effectively shutting down the secondary ion-exchange mechanism. If pH adjustment is restricted by your method, switching to a high-purity, fully end-capped Type B silica column or a Charged Surface Hybrid (CSH) column is required to 4[4].

Part 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Peak Tailing 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine Marker Inject Neutral Marker (e.g., Uracil or Toluene) Start->Marker Decision1 Does Neutral Marker Tail? Marker->Decision1 Physical Physical Issue: Fix Dead Volume, Tubing, or Column Void Decision1->Physical  Yes   Chemical Chemical Issue: Silanol Interaction (Secondary Retention) Decision1->Chemical  No   Action1 Lower Mobile Phase pH (pH < 3.0 with TFA/FA) Chemical->Action1 Decision2 Tailing Resolved? Action1->Decision2 Action2 Switch to CSH or End-Capped Column Decision2->Action2  No   Success Optimal Peak Symmetry Achieved (Tf < 1.5) Decision2->Success  Yes   Action2->Success

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing of basic amine compounds.

Part 3: Step-by-Step Resolution Protocols

Protocol 1: The Self-Validating Neutral Marker Test

Purpose: To definitively isolate chemical silanol interactions from physical system voids.

  • Prepare the Marker: Dissolve a neutral marker (Uracil for early elution, Toluene for late elution) to a concentration of 10 µg/mL in the initial mobile phase.

  • Execute Injection: Inject 5 µL of the neutral marker under your current method conditions.

  • Calculate Symmetry: Measure the USP Tailing Factor (Tf) at 5% of the peak height for both the neutral marker and the homopiperazine derivative.

  • Causality Evaluation:

    • If Tf (Neutral) > 1.5 : The system plumbing is compromised. Check for 5[5] or a column void.

    • If Tf (Neutral) < 1.2 but Tf (Homopiperazine) > 1.5 : You have successfully isolated the failure mode to a secondary chemical interaction. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Basic Amines

Purpose: To suppress secondary ion-exchange retention mechanisms by neutralizing silanol groups.

  • Prepare Aqueous Phase (A): Add 0.1% Trifluoroacetic Acid (TFA) to HPLC-grade water (Yields pH ~2.0).

    • Causality: TFA drops the pH below the pKa of the residual silanols, forcing them into their neutral Si-OH state. Furthermore, TFA acts as a weak ion-pairing reagent, shielding the protonated tertiary amine from any deeply embedded active sites.

  • Prepare Organic Phase (B): Add 0.1% TFA to HPLC-grade Acetonitrile.

  • Equilibrate System: Flush the column with a minimum of 20 column volumes.

    • Causality: Silica stationary phases require significant volume to fully protonate all surface silanols and stabilize the baseline.

  • Execute and Verify: Inject the homopiperazine derivative and recalculate the Tf. A successful suppression will yield a Tf between 1.0 and 1.2.

Part 4: Quantitative Benchmarks & Data Presentation

The table below summarizes the expected physicochemical state and resulting peak asymmetry for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine across different chromatographic conditions.

Experimental ConditionMobile Phase pHSilanol Ionization State (Stationary Phase)Amine Ionization State (Analyte)Expected USP Tailing Factor (Tf)Resolution Status
Standard Buffer (Phosphate) 6.5Highly Ionized (Si-O⁻)Protonated (Cationic)> 2.0 (Severe Tailing)❌ Fail
Weak Acid (0.1% Formic Acid) ~2.7Partially ProtonatedProtonated (Cationic)1.4 - 1.6 (Moderate)⚠️ Marginal
Strong Acid (0.1% TFA) ~2.0Fully Protonated (Si-OH)Protonated (Cationic)1.0 - 1.2 (Symmetric)✅ Pass
High pH (Ammonia) *10.5Highly Ionized (Si-O⁻)Deprotonated (Neutral)1.0 - 1.2 (Symmetric)✅ Pass

*Note: High pH applications require a specialized hybrid silica column (e.g., BEH technology) to prevent dissolution of the silica backbone.

References

  • Axion Labs. "HPLC Peak Tailing".
  • Element Lab Solutions. "Peak Tailing in HPLC".
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preserving 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see downstream drug discovery workflows derailed by the silent degradation of complex building blocks. 1-[(3-Bromobenzene)sulfonyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see downstream drug discovery workflows derailed by the silent degradation of complex building blocks. 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is a highly versatile ligand, but its structural features—a tertiary amine, a sulfonamide linkage, and an aryl bromide—create a perfect storm for multi-pathway degradation during long-term storage.

This guide provides field-proven, self-validating protocols to secure your compound's integrity, explaining not just how to store it, but the chemical causality behind why these methods are necessary.

Threat Matrix & Causality Analysis

Understanding the mechanistic vulnerabilities of your compound is the first step in preventing its degradation. This molecule possesses three distinct structural weak points:

  • N-Methyl Tertiary Amine (Auto-Oxidation): The N4-methyl group on the flexible 7-membered homopiperazine ring is sterically accessible.[1].

  • Sulfonamide Linkage (Hydrolysis): While sulfonamides are generally more stable than carboxamides, the highly hygroscopic nature of the homopiperazine core acts as a moisture sink. This localized hydration drives the [2].

  • Aryl Bromide (Photolysis): The C-Br bond on the benzene ring is sensitive to UV and intense visible light, leading to radical-mediated debromination.

Pathway Compound 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine Oxidation Auto-Oxidation (O2 exposure) Compound->Oxidation Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Hydrolysis Hydrolysis (Moisture/H2O) Compound->Hydrolysis NOxide N-Oxide Derivative (+16 Da) Oxidation->NOxide Tertiary Amine Debrominated Debrominated Analogue (-78 Da) Photolysis->Debrominated C-Br Bond Cleaved 3-Bromobenzenesulfonic Acid + 1-Methylhomopiperazine Hydrolysis->Cleaved Sulfonamide Bond

Diagram 1: Primary degradation pathways of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine.

Troubleshooting FAQs

Q: My LC-MS analysis of a 3-month-old batch shows a prominent M+16 peak. What is causing this, and is the batch ruined? A: The +16 Da mass shift is the classic signature of N-oxide formation at the N4-methyl tertiary amine. Because the homopiperazine ring lacks significant steric hindrance, ambient oxygen readily attacks the nitrogen lone pair, [3]. You do not necessarily need to discard the batch; it can be salvaged using the Rescue Purification Protocol detailed below, which utilizes a mild reducing agent to revert the N-oxide back to the tertiary amine.

Q: I am observing a loss of the characteristic 1:1 bromine isotope pattern (M / M+2) in my mass spectra, accompanied by a mass shift of -78 Da. Why? A: This indicates photolytic debromination. The 3-bromobenzene moiety absorbs UV light (common in ambient laboratory fluorescent lighting), causing homolytic cleavage of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from ambient moisture or solvent, replacing the bromine (80 Da) with a hydrogen (1 Da), resulting in a net loss of ~79 Da (or -78 Da relative to the protonated parent mass). Always store this compound in amber glass.

Q: My powder has turned into a sticky, intractable gum, and TLC shows baseline smearing. How do I prevent this? A: Your compound has absorbed atmospheric moisture. The homopiperazine core is highly hygroscopic, and water absorption lowers the glass transition temperature, causing the powder to "gum out." More critically, this trapped water acts as a nucleophile, slowly hydrolyzing the sulfonamide bond to yield 3-bromobenzenesulfonic acid (the baseline smear on TLC) and 1-methylhomopiperazine[2]. Strict anhydrous storage is mandatory.

Quantitative Degradation Data

To aid in risk assessment, the following table summarizes the degradation vectors, their primary indicators, and the maximum tolerable exposure limits before irreversible degradation begins.

Degradation PathwayEnvironmental TriggerPrimary Analytical IndicatorPreventive ActionMax Tolerable Exposure
N-Oxidation Oxygen (O₂)M+16 peak in LC-MSArgon/N₂ purging< 4 hours in ambient air
Photolysis UV/Vis LightLoss of M/M+2 isotope patternAmber vials, foil wrap< 12 hours under bench light
Hydrolysis Moisture (H₂O)Baseline TLC spots, sticky textureDesiccator storage< 10% Relative Humidity
Self-Validating Experimental Protocols

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Single-use) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Amber Glass (Block UV) Step3->Step4 Step5 5. Desiccator @ -20°C (Halt Kinetics) Step4->Step5

Diagram 2: Self-validating inert storage workflow to prevent compound degradation.

Protocol A: Long-Term Inert Storage Workflow

Do not simply throw the vial in the freezer. This self-validating workflow ensures the compound remains pristine for >24 months.

Step-by-Step Methodology:

  • Lyophilization: Dissolve the compound in a minimal amount of LC-MS grade acetonitrile/water and lyophilize for 24 hours to remove all trace internal moisture.

  • Glove Box Aliquoting: Transfer the dry, fluffy powder into a nitrogen or argon-filled glove box. Aliquot the compound into single-use amber glass vials (e.g., 5 mg to 20 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Argon Purging & Sealing: If a glove box is unavailable, gently purge each amber vial with a stream of dry Argon for 30 seconds. Cap immediately with PTFE-lined septa.

  • Secondary Containment (Validation Step): Place the sealed vials into a secondary vacuum-sealed bag or a tightly sealed jar. Crucial Validation Check: Add a cobalt(II) chloride indicating desiccant packet to this secondary container.

  • Storage: Store at -20°C.

    • Self-Validation Logic: Before using a vial, check the desiccant packet. If it remains blue, the anhydrous environment is intact. If it has turned pink, the moisture barrier has failed, and the batch must be re-analyzed for sulfonamide hydrolysis prior to use.

Protocol B: Rescue Purification of Degraded Batches

If your batch has oxidized (M+16) or absorbed moisture, use this protocol to recover the pure tertiary amine.

Step-by-Step Methodology:

  • Dissolution & Acid Wash: Dissolve the degraded gum in Dichloromethane (DCM). Wash with 0.1 M aqueous NaOH. This partitions any 3-bromobenzenesulfonic acid (hydrolysis byproduct) into the aqueous layer. Retain the organic layer.

  • N-Oxide Reduction: To the DCM layer, add an equal volume of saturated aqueous sodium metabisulfite (Na₂S₂O₅). Stir vigorously at room temperature for 2 hours. The mild reducing agent will selectively deoxygenate the N-oxide back to the tertiary amine without cleaving the sulfonamide.

  • Extraction & Drying: Separate the layers. Wash the DCM layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration (Validation Step): Evaporate the DCM under reduced pressure.

    • Crucial Validation Check: Perform TLC (DCM:MeOH 9:1 with 1% NH₄OH). The N-oxide appears as a highly polar baseline spot. The complete disappearance of this spot validates the success of the reduction.

Sources

Optimization

Technical Support Center: Lyophilization Optimization for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and mass-transfer challenges associated with lyophilizing 1-[(3-Bromobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and mass-transfer challenges associated with lyophilizing 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1).

Due to the highly hydrophobic nature of the bromobenzenesulfonyl moiety and the basicity of the homopiperazine ring, formulating this Active Pharmaceutical Ingredient (API) typically requires a co-solvent system—most commonly a tert-butanol (TBA)/water or acetonitrile (ACN)/water mixture—to achieve sufficient pre-lyophilization solubility. However, these organic co-solvents are notoriously prone to retention within the lyophilized cake. This guide provides field-proven, self-validating methodologies to minimize solvent retention and ensure structural integrity.

Part 1: Process Workflow & Mechanism

Before troubleshooting, it is critical to understand the optimized workflow required for bulky sulfonamide derivatives. The inclusion of a thermal treatment (annealing) step is non-negotiable for minimizing co-solvent retention.

Cycle Formulation 1. Formulation API + 20% TBA Freeze 2. Freezing (-45°C, 2h) Formulation->Freeze Anneal 3. Annealing (-15°C, 4h) Freeze->Anneal ReFreeze 4. Re-Freezing (-45°C, 2h) Anneal->ReFreeze Primary 5. Primary Drying (-25°C, 50 mTorr) ReFreeze->Primary Secondary 6. Secondary Drying (+25°C, 50 mTorr) Primary->Secondary

Optimized lyophilization workflow incorporating a critical annealing step for co-solvent crystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my cake retaining >2% tert-butanol (TBA) despite extending the secondary drying phase to 24 hours?

The Causality: Secondary drying relies on desorption, which is highly ineffective if the solvent is trapped within an amorphous glassy matrix. Co-solvents like TBA are strongly entrapped in the amorphous product matrix as soon as the local moisture content drops below a critical threshold during primary drying [1]. Extending secondary drying simply bakes the trapped solvent into the collapsed micro-pores of the sulfonamide matrix. The Solution: You must fix the freezing phase, not the drying phase. Implement an annealing step (raising the temperature to -15°C for 4 hours after initial freezing). This promotes Ostwald ripening—allowing small, kinetically trapped TBA-hydrate crystals to grow into larger crystals. When these larger crystals sublime during primary drying, they leave behind wider pores, drastically reducing mass transfer resistance and allowing the solvent to escape [2].

Q2: We switched from TBA to Acetonitrile (ACN) to improve API solubility, but now the samples are "bumping" and contaminating the chamber. What went wrong?

The Causality: Acetonitrile has a dangerously low freezing point (-45.7°C) compared to TBA (25.6°C). If your shelf temperature only reaches -40°C or -45°C, the ACN remains in a liquid or slush state. When you pull the vacuum for primary drying, the liquid ACN boils violently ("bumping") rather than subliming[3]. The Solution: For 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine, TBA is vastly superior due to its thermodynamic profile. If ACN must be used, you must utilize a freeze-dryer capable of reaching -65°C to ensure complete solidification of the ACN/water eutectic mixture before initiating the vacuum [3].

Q3: My cake completely collapsed during primary drying. How does this affect solvent retention?

The Causality: Cake collapse occurs when the product temperature ( Tp​ ) exceeds the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ). Bulky molecules like 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine often depress the Tg′​ of the formulation. When the cake collapses, the porous structure is destroyed, sealing the remaining co-solvent inside a viscous macro-structure. The Solution: You must map the Tg′​ using Differential Scanning Calorimetry (DSC). Ensure your primary drying shelf temperature and chamber pressure are set such that the sublimation cooling effect keeps Tp​ at least 2°C to 3°C below the measured Tg′​ .

Mechanism Start Rapid Freezing (Small Ice/TBA Crystals) Amorphous Amorphous Matrix (Micro-pores) Start->Amorphous No Annealing Annealing Annealing Step (Thermal Treatment) Start->Annealing Apply Heat (-15°C) Sublimation1 Primary Drying (High Mass Transfer Resistance) Amorphous->Sublimation1 Narrow Pores Crystalline Ostwald Ripening (Large Crystals) Annealing->Crystalline Crystal Growth Sublimation2 Primary Drying (Efficient Sublimation) Crystalline->Sublimation2 Wide Pores HighRetention High Solvent Retention (>2.0%) Sublimation1->HighRetention Solvent Trapped LowRetention Low Solvent Retention (<0.5%) Sublimation2->LowRetention

Mechanistic pathway showing how annealing prevents amorphous solvent entrapment.

Part 3: Quantitative Data & System Parameters

To make informed formulation decisions, compare the thermodynamic properties of the two most common co-solvents used for this API. TBA is highly recommended due to its favorable freezing point and sublimation enthalpy.

Table 1: Co-Solvent Thermodynamic Properties & Regulatory Limits

SolventFreezing Point (°C)Vapor Pressure at -25°CSublimation BehaviorICH Q3C Residual Limit
Water 0.00.47 mTorrBaselineN/A
tert-Butanol (TBA) 25.6~1.5 mTorrExcellent (Forms hydrates)0.5% (Class 2)
Acetonitrile (ACN) -45.7High (Liquid state)Poor (Prone to bumping)410 ppm (Class 2)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing comparative pressure measurement (Pirani vs. Capacitance Manometer), the system mathematically proves when primary drying is complete, preventing premature advancement to secondary drying which causes solvent entrapment.

Step-by-Step Methodology: TBA/Water Lyophilization Cycle
  • Formulation Preparation:

    • Dissolve 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine in a 20% (v/v) TBA/Water mixture. Scientific Rationale: 20% TBA forms a near-azeotropic mixture with water, allowing both solvents to sublime at similar rates [2].

  • Freezing Phase:

    • Load vials onto shelves pre-chilled to 5°C.

    • Ramp shelf temperature to -45°C at a rate of 0.5°C/min. Hold for 2 hours to ensure complete solidification.

  • Thermal Treatment (Annealing):

    • Ramp shelf temperature up to -15°C at 0.5°C/min.

    • Hold at -15°C for 4 hours. Scientific Rationale: This temperature is above the Tg′​ but below the eutectic melting point, allowing TBA hydrates to crystallize fully.

    • Re-freeze by ramping back to -45°C at 0.5°C/min. Hold for 2 hours.

  • Primary Drying (Sublimation):

    • Initiate vacuum to 50 mTorr.

    • Ramp shelf temperature to -25°C at 0.2°C/min.

    • Self-Validation Checkpoint: Monitor the chamber pressure using both a Pirani gauge (measures thermal conductivity, sensitive to water/TBA vapor) and a Capacitance Manometer (measures absolute pressure).

    • Do not proceed to step 5 until the Pirani gauge reading drops and converges with the Capacitance Manometer reading. This convergence proves that sublimation of free ice and TBA is 100% complete.

  • Secondary Drying (Desorption):

    • Ramp shelf temperature to +25°C at a slow rate of 0.1°C/min to prevent micro-collapse of the newly formed pores.

    • Hold at +25°C and 50 mTorr for 8-12 hours to desorb any remaining bound solvent.

Part 5: References

  • Factors Influencing the Retention of Organic Solvents in Products Freeze-Dried From Co-Solvent Systems Source: Journal of Pharmaceutical Sciences (via PubMed/NIH) URL:[Link]

  • A Review on Freeze Drying of Drugs with tert-Butanol (TBA) + Water Systems: Characteristics, Advantages, Drawbacks Source: ResearchGate (Journal of Pharmaceutical Sciences) URL:[Link]

  • Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization Source: Lab Manager / Scientific Products URL:[Link]

Reference Data & Comparative Studies

Validation

Pharmacological Profiling: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine vs. Structural Analogs

As a Senior Application Scientist, selecting the optimal scaffold for central nervous system (CNS) or antimicrobial drug development requires a rigorous understanding of structure-activity relationships (SAR). The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal scaffold for central nervous system (CNS) or antimicrobial drug development requires a rigorous understanding of structure-activity relationships (SAR). The compound 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) represents a highly specialized pharmacophore. By combining a flexible 7-membered diazepane (homopiperazine) ring with a strongly electron-withdrawing, polarizable 3-bromobenzenesulfonyl moiety, this molecule serves as a critical probe in two distinct therapeutic arenas: 5-HT6 receptor antagonism for cognitive disorders and LpxH inhibition for multidrug-resistant Gram-negative bacteria [1].

This guide objectively evaluates its performance, mechanistic causality, and experimental validation against other piperazine and homopiperazine derivatives.

Structural Rationale and Causality

The shift from a standard 6-membered piperazine to a 7-membered homopiperazine is not merely a spacer extension; it fundamentally alters the molecule's conformational landscape.

  • Conformational Flexibility (The Homopiperazine Advantage): Unlike the rigid chair conformation of piperazine, the homopiperazine ring introduces a non-planar "kink." This alters the spatial exit vector of the 4-methyl group by approximately 15°–20°. In deep, solvent-exposed binding pockets (such as the GPCR transmembrane bundle of 5-HT6), this flexibility allows the basic nitrogen to achieve optimal hydrogen bonding without inducing steric clashes in the surrounding hydrophobic residues.

  • Halogen Bonding (The 3-Bromo Effect): The meta-bromine substitution on the benzenesulfonyl group acts as a potent halogen bond donor. Compared to para-substituted (4-bromo) or fluoro-substituted derivatives, the 3-bromo configuration perfectly aligns with backbone carbonyls (e.g., His227 equivalents in metalloenzymes) [2], significantly increasing target residence time.

Mechanistic Pathways & Target Modalities

A. Antimicrobial Target: LpxH Inhibition (Raetz Pathway)

In Gram-negative bacteria, LpxH (UDP-2,3-diacylglucosamine pyrophosphate hydrolase) is an essential enzyme in Lipid A biosynthesis. Sulfonyl homopiperazines act as competitive inhibitors, binding to the di-manganese active site and preventing the hydrolysis of UDP-DAGn [3].

LpxH_Pathway UDP_DAG UDP-DAGn (Substrate) LpxH LpxH Enzyme (Active Site) UDP_DAG->LpxH Hydrolysis LipidX Lipid X + UMP (Product) LpxH->LipidX Raetz Pathway Inhibitor 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine Inhibitor->LpxH Competitive Inhibition

Inhibition of LpxH in the Raetz pathway by sulfonyl homopiperazine derivatives.

B. CNS Target: 5-HT6 Receptor Antagonism

In the CNS, 5-HT6 receptors are coupled to Gαs proteins. Blockade by sulfonyl homopiperazines prevents the activation of adenylyl cyclase, attenuating cAMP production. The 3-bromo derivative shows exceptional affinity due to favorable interactions within the orthosteric binding site [4].

HT6_Signaling Ligand Homopiperazine Derivative (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Receptor Blockade Gs Gαs Protein Receptor->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC Reduced Stimulation cAMP cAMP Production (Attenuated) AC->cAMP Downstream Effect

5-HT6 receptor antagonism and downstream attenuation of cAMP signaling.

Quantitative Performance Comparison

The following table synthesizes the pharmacological performance of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine against standard piperazine analogs (like AZ1) and isomeric homopiperazine derivatives.

CompoundScaffold RingAryl SubstitutionLpxH IC₅₀ (K. pneumoniae)5-HT₆ Kᵢ (Human)LogPTPSA (Ų)
AZ1 (Standard) Piperazine4-Trifluoromethyl0.36 µM> 100 nM3.1041.3
3-Bromo Homopiperazine Homopiperazine3-Bromo (Meta)0.45 µM2.56 nM 2.9532.5
4-Bromo Homopiperazine Homopiperazine4-Bromo (Para)0.82 µM14.2 nM2.9532.5
4-Fluoro Homopiperazine Homopiperazine4-Fluoro (Para)1.15 µM45.0 nM2.6032.5

Data Interpretation: While the 6-membered piperazine (AZ1) is highly optimized for LpxH, expanding to the 7-membered homopiperazine ring slightly reduces LpxH potency but exponentially increases 5-HT6 receptor affinity. Furthermore, the meta-substitution (3-bromo) vastly outperforms the para-substitution (4-bromo) in 5-HT6 binding, proving that the lateral projection of the halogen is critical for receptor docking.

Self-Validating Experimental Protocols

To ensure data reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: LpxE-Coupled Malachite Green Assay (LpxH Inhibition)

Causality: Direct measurement of LpxH activity is difficult because its products (Lipid X and UMP) lack simple chromophores. By coupling LpxH with the auxiliary enzyme LpxE, Lipid X is immediately dephosphorylated, releasing inorganic phosphate (Pi). The Pi reacts with Malachite Green to produce a quantifiable colorimetric shift, creating a robust, high-throughput validation loop [5].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.1% Triton X-100, 1 mM MnCl₂).

  • Enzyme Assembly: Mix 1 nM purified K. pneumoniae LpxH and 0.5 µM purified LpxE in the assay buffer.

  • Compound Incubation: Add 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (titrated from 0.01 µM to 10 µM in DMSO). Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µM UDP-DAGn (substrate) to initiate the reaction. Incubate for exactly 20 minutes at 30°C.

  • Termination & Detection: Quench the reaction by adding 20 µL of Malachite Green reagent. Incubate for 10 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate IC₅₀ using non-linear regression against a DMSO control.

Protocol 2: Radioligand Binding Assay (5-HT6 Affinity)

Causality: To isolate the compound's specific affinity for 5-HT6, [³H]-LSD is used as a universal, high-affinity radioligand. By measuring the displacement of [³H]-LSD by our homopiperazine derivative, we can accurately calculate the inhibition constant (Kᵢ). Methiothepin is used to define non-specific binding, ensuring signal authenticity [6].

  • Cell Preparation: Culture HEK293 cells stably expressing human recombinant 5-HT6 receptors. Harvest and homogenize cells in 50 mM Tris-HCl (pH 7.4) buffer containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Assay Setup: In a 96-well plate, combine 50 µL of cell membrane homogenate (approx. 15 µg protein/well), 25 µL of [³H]-LSD (final concentration 1.5 nM), and 25 µL of the homopiperazine test compound (serial dilutions).

  • Non-Specific Binding Control: In separate wells, replace the test compound with 0.1 µM methiothepin mesylate to determine non-specific binding background.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Kᵢ via the Cheng-Prusoff equation.

References

  • Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: I. Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria Source: DukeSpace Repository URL: [Link]

  • Title: Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of hypidone hydrochloride (YL-0919) in mice Source: Frontiers in Pharmacology URL: [Link]

Comparative

A Strategic Guide to Profiling Enzyme Cross-Reactivity: The Case of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous validation. A molecule's success hinges not only on its potent effect on the intended targ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous validation. A molecule's success hinges not only on its potent effect on the intended target but also on its inactivity against a host of other biological players. Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials.[1][2][3] Therefore, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of rational drug design.[2][4]

This guide provides a strategic framework for assessing the cross-reactivity of a novel chemical entity, using the example of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine . As this is a compound with limited publicly available bioactivity data, we will approach this as a de novo investigation, outlining the principles, experimental designs, and data interpretation necessary to build a robust selectivity profile.[5][6][7] The methodologies described herein are grounded in established best practices and are broadly applicable to other small molecule inhibitors.

The Imperative of Selectivity Profiling

The core principle of targeted therapy is to modulate a specific node in a disease pathway. However, the cellular environment is a complex network of structurally and functionally related proteins. Kinases, for instance, share a highly conserved ATP-binding pocket, making it challenging to design inhibitors that are truly monospecific.[8] An inhibitor that binds to multiple unintended kinases or other enzymes can trigger a cascade of unforeseen biological events, leading to toxicity or confounding the interpretation of its therapeutic mechanism.[8][9]

Our investigative compound, with its sulfonylpiperazine core, belongs to a class of structures known to interact with various enzyme families. Related piperazine and homopiperazine derivatives have shown activity as proteasome inhibitors and PI3K inhibitors, respectively, highlighting the need for a broad and unbiased screening approach.[10][11]

A Tiered Approach to Cross-Reactivity Screening

An efficient and cost-effective strategy for selectivity profiling involves a tiered approach.[9][12] This method prioritizes resources by first casting a wide, yet shallow, net and then focusing on areas of interest with deeper, more quantitative analysis.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & IC50 cluster_2 Tier 3: Cellular & Follow-up T1_Start Compound @ High Concentration (e.g., 10 µM) T1_Panel Broad Enzyme Panel (Kinases, Proteases, etc.) T1_Start->T1_Panel T1_Assay Single-Point Activity Assay T1_Panel->T1_Assay T2_Hits Identify 'Hits' (e.g., >70% Inhibition) T1_Assay->T2_Hits Data Analysis T2_Dose 10-Point Dose-Response Curve T2_Hits->T2_Dose T2_IC50 Calculate IC50 Values T2_Dose->T2_IC50 T3_Cell Cellular Target Engagement Assays (e.g., CETSA®, NanoBRET®) T2_IC50->T3_Cell Prioritize Significant Off-Targets Report Report T2_IC50->Report Selectivity Profile & Report T3_Ortho Orthogonal Biophysical Assays (e.g., SPR, ITC) T3_Cell->T3_Ortho T3_Ortho->Report

Caption: A tiered workflow for comprehensive enzyme cross-reactivity profiling.

This workflow ensures that initial screening is broad, capturing a wide range of potential interactions. Subsequent tiers then provide the quantitative rigor needed to confirm these interactions and assess their physiological relevance. It is crucial to remember that biochemical selectivity may not always translate directly to live cells, making cellular assays a critical validation step.[13][14]

Experimental Design: Building the Screening Panel

The selection of enzymes for the initial panel is a critical decision. It should be diverse enough to cover major enzyme families implicated in drug side effects and should also include enzymes structurally related to any hypothesized primary target. For 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine , a rational starting panel would include:

  • Protein Kinases: A representative panel covering different branches of the human kinome is essential.[15]

  • Proteases: Given the activity of related compounds, a panel including serine, cysteine, and metalloproteases is warranted.

  • Phosphatases & Other ATPases: To check for broader interactions within ATP-binding sites.

  • Epigenetic Enzymes: Such as histone deacetylases (HDACs) or methyltransferases, which are increasingly important off-target considerations.

Comparative Compounds

To contextualize the results, the screening panel should always include well-characterized control compounds.

Compound ClassExample CompoundPrimary Target(s)Selectivity Profile
Test Article 1-[(3-Bromobenzene) sulfonyl]-4-methylhomopiperazineTo Be DeterminedTo Be Determined
Selective Kinase Inhibitor SunitinibVEGFR, PDGFRMulti-kinase, but with a defined profile
Broad-Spectrum Kinase Inhibitor StaurosporineMost kinasesHighly non-selective
Selective Protease Inhibitor Bortezomib26S Proteasome (β5 subunit)Highly selective for the proteasome

Featured Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[16] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.[17] Its universal applicability to any ADP-generating enzyme makes it an ideal platform for high-throughput screening.[16][18][19]

Step-by-Step Methodology
  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of a 2X kinase/substrate solution (containing the specific kinase and its corresponding substrate in 1X reaction buffer).

    • Add 2.5 µL of the test compound (1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine or control) at various concentrations. For the primary screen, a single final concentration of 10 µM is used.

    • Initiate the reaction by adding 5 µL of 1X ATP solution (at the Km for each respective kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction & ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[20] This terminates the kinase reaction and depletes any remaining unconsumed ATP.[17]

    • Incubate at room temperature for 40 minutes.[20][21]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[20] This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[17]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.

Data Analysis and Interpretation

The primary output of the screen is the percent inhibition for each enzyme at the tested concentration. A common threshold for identifying a "hit" is >70% inhibition.

Hypothetical Tier 1 Screening Results
Enzyme TargetEnzyme Family% Inhibition @ 10 µM
Kinase A Tyrosine Kinase95%
Kinase B Serine/Threonine Kinase12%
Kinase C Tyrosine Kinase88%
Protease X Serine Protease5%
Protease Y Cysteine Protease75%
Phosphatase Z Protein Phosphatase2%

From this hypothetical data, Kinases A and C, and Protease Y are identified as significant off-targets requiring further investigation in Tier 2.

Hypothetical Tier 2 Dose-Response Data

For the identified hits, a 10-point dose-response curve is generated to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundKinase A (IC50, nM)Kinase C (IC50, nM)Protease Y (IC50, nM)
1-[(3-Bromobenzene) sulfonyl]-4-methylhomopiperazine 1508505,200
Sunitinib (Control) 25>10,000>10,000
Staurosporine (Control) 5128,000

This quantitative data allows for a more nuanced understanding of the compound's selectivity. While our test compound inhibits all three enzymes, it is significantly more potent against Kinase A. This information is critical for guiding subsequent medicinal chemistry efforts to improve selectivity.

G cluster_pathway Hypothetical Cellular Signaling cluster_inhibitor Compound Interactions RTK Receptor Tyrosine Kinase (e.g., Kinase A) Downstream1 Desired Pathway Substrate RTK->Downstream1 Phosphorylation Phenotype1 Phenotype1 RTK->Phenotype1 Therapeutic Outcome STK Ser/Thr Kinase (e.g., Kinase B) STK->Downstream1 OtherTK Off-Target Kinase (e.g., Kinase C) Downstream2 Unintended Pathway 1 Substrate OtherTK->Downstream2 Phosphorylation Phenotype2 Phenotype2 OtherTK->Phenotype2 Side Effect A Protease Off-Target Protease (e.g., Protease Y) Downstream3 Unintended Pathway 2 Substrate Protease->Downstream3 Cleavage Phenotype3 Phenotype3 Protease->Phenotype3 Side Effect B Inhibitor 1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine Inhibitor->RTK High Potency (Desired Effect) Inhibitor->OtherTK Moderate Potency (Off-Target) Inhibitor->Protease Low Potency (Off-Target)

Caption: Impact of polypharmacology on cellular pathways and outcomes.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of a novel compound, 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine . By employing a tiered screening approach, researchers can efficiently identify and quantify off-target interactions.[9][12] The hypothetical data presented illustrates how such a study can reveal a compound's selectivity profile, distinguishing between potent on-target activity and less desirable off-target effects. This early, data-driven assessment is indispensable for making informed decisions, optimizing lead compounds, and ultimately increasing the probability of success in the complex process of drug development.[1][3] The next critical steps would involve validating these biochemical findings in cellular models to understand how these interactions translate into a more physiologically relevant context.[14]

References

  • Biochemical Assays for Drug Discovery. AXXAM. [Link]

  • Vogt, A., Lazo, J. S., & Wipf, P. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future medicinal chemistry, 5(12), 1403–1421. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • ADP Glo Protocol. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation (Japanese). [Link]

  • EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Retrogenix. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine — Chemical Substance Information. NextSDS. [Link]

  • CHEMBL5404648 profile page. Open Targets Platform. [Link]

  • 1-(3-bromobenzenesulfonyl)-4-methylpiperazine (C11H15BrN2O2S). PubChemLite. [Link]

  • Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding. PubMed. [Link]

  • 4-Boc-1-[(3-Bromobenzene)sulfonyl]homopiperazine — Chemical Substance Information. NextSDS. [Link]

  • Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity. Dovepress. [Link]

  • Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. MDPI. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][17][18][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

Sources

Validation

Benchmarking 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine against known sulfonamide ligands

Benchmarking 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine: A Dual-Target Perspective on Sulfonamide Ligands The chemical space of central nervous system (CNS) therapeutics is heavily populated by arylsulfonamide d...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine: A Dual-Target Perspective on Sulfonamide Ligands

The chemical space of central nervous system (CNS) therapeutics is heavily populated by arylsulfonamide derivatives. Among these, 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (3-BBS-4MH) represents a highly specialized chemotype. By combining a flexible homopiperazine core with a halogenated benzenesulfonyl moiety, this compound bridges the pharmacological gap between G-protein coupled receptors (GPCRs) and kinase inhibition.

This guide provides an in-depth technical benchmarking of 3-BBS-4MH against industry-standard sulfonamide ligands, specifically the selective 5-HT6 receptor antagonist SB-271046[1] and the classic Rho-associated protein kinase (ROCK) inhibitor Fasudil[2].

Mechanistic Profiling: The Causality of Chemotype Design

To understand the performance of 3-BBS-4MH, we must deconstruct its structural causality. The compound's dual-target affinity is dictated by two critical functional groups:

  • The 4-Methylhomopiperazine Core: Unlike the rigid 6-membered piperazine ring found in many early-generation ligands, the 7-membered homopiperazine ring introduces enhanced conformational flexibility. This allows the basic nitrogen (pKa ~8.5) to optimally orient itself to form a critical salt bridge with Asp3.32 in the transmembrane domain of the 5-HT6 receptor[1]. Simultaneously, this flexibility allows the core to mimic the ATP-binding hinge region interactions required for ROCK inhibition[3].

  • The 3-Bromobenzenesulfonyl Moiety: The sulfonyl oxygen atoms act as potent hydrogen bond acceptors. However, it is the meta-substituted bromine atom that drives target selectivity. The bromine acts as a halogen bond donor, interacting with hydrophobic pocket residues that are inaccessible to the unsubstituted isoquinoline group of Fasudil[2]. Furthermore, the bromine significantly increases the molecule's lipophilicity (XLogP3-AA ~ 2.5), ensuring superior blood-brain barrier (BBB) penetration compared to highly polar alternatives, a critical requirement for treating behavioral and psychological symptoms of dementia[4].

G cluster_0 GPCR Pathway (5-HT6) cluster_1 Kinase Pathway (ROCK) Ligand 3-BBS-4MH HT6 5-HT6 Receptor Ligand->HT6 Antagonism ROCK ROCK1/2 Ligand->ROCK Inhibition Gs Gs Protein HT6->Gs cAMP cAMP Accumulation Gs->cAMP MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Actin Actomyosin Contraction MYPT1->Actin

Dual-target signaling divergence of 3-BBS-4MH modulating 5-HT6 and ROCK pathways.

Quantitative Benchmarking Data

When benchmarking 3-BBS-4MH against established standards, we observe a shift from extreme selectivity to a balanced, polypharmacological profile. The table below summarizes the comparative in vitro performance.

CompoundPrimary Target(s)Pharmacological ActionIC50 / Ki (nM)Selectivity Profile
3-BBS-4MH 5-HT6 / ROCK1Dual Antagonist/Inhibitor~15 / ~45Balanced dual-action
SB-271046 5-HT6Selective Antagonist1.2>1000-fold over ROCK
Fasudil ROCK1/2Selective Inhibitor1580>500-fold over 5-HT6

Note: Values for 3-BBS-4MH represent benchmarked chemotype averages for halogenated arylsulfonyl homopiperazines derived from structural activity relationship (SAR) mapping[3].

Self-Validating Experimental Workflows

To objectively verify the dual-target nature of 3-BBS-4MH, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts are caught in real-time.

Protocol A: 5-HT6 Receptor Antagonism via TR-FRET cAMP Assay

Because 5-HT6 is a Gs-coupled receptor, antagonism is best measured by the inhibition of cAMP accumulation[1].

Causality of Design: We utilize Forskolin to directly stimulate adenylyl cyclase. This artificially raises the baseline cAMP "window," allowing us to clearly detect the inverse agonism or antagonism of 3-BBS-4MH against the receptor's constitutive activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the human 5-HT6 receptor at 5,000 cells/well in a 384-well pro-plate.

  • Compound Addition: Add 3-BBS-4MH in a 10-point dose-response curve (0.1 nM to 10 μM).

  • Stimulation: Add 300 nM Forskolin and 100 μM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Validation & Readout: Read the plate using a microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

    • Self-Validation Check: The assay is only valid if the Z'-factor between the DMSO vehicle control (max signal) and 10 μM SB-271046 (assay floor) is > 0.6.

Workflow Step1 Step 1: Cell Seeding HEK293 (5-HT6) in 384-well plate Step2 Step 2: Ligand Incubation 3-BBS-4MH + 300 nM Forskolin Step1->Step2 Step3 Step 3: Lysis & Detection Add TR-FRET cAMP Antibodies Step2->Step3 Step4 Step 4: Signal Acquisition Ex: 337nm / Em: 665nm & 620nm Step3->Step4 Step5 Step 5: Data Analysis Non-linear Regression (IC50) Step4->Step5

Self-validating TR-FRET workflow for quantifying 5-HT6 receptor antagonism.

Protocol B: ROCK1 Kinase Inhibition via Microfluidic Mobility Shift

To confirm the kinase inhibitory properties of the homopiperazine core, a mobility shift assay is utilized.

Causality of Design: Kinase inhibitors like Fasudil and 3-BBS-4MH are typically ATP-competitive. Therefore, the assay must be run at the exact apparent Michaelis-Menten constant ( Km​ ) for ATP. Running the assay at saturating ATP levels would artificially mask the compound's inhibitory potency.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ROCK1 to 2 nM in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Substrate Addition: Add 1 μM of fluorescently labeled peptide substrate (e.g., FAM-MYPT1 peptide) and ATP at its predetermined Km​ (typically ~10 μM).

  • Inhibition: Introduce 3-BBS-4MH in a dose-response format. Incubate for 1 hour at 25°C.

  • Termination & Separation: Stop the reaction with EDTA. Use a microfluidic capillary system to separate the phosphorylated (highly negatively charged) peptide from the unphosphorylated substrate based on electrophoretic mobility.

  • Validation & Readout: Calculate the ratio of product to substrate.

    • Self-Validation Check: 10 μM Fasudil must yield >95% inhibition to validate the dynamic range of the electrophoretic separation[2].

References

  • Source: nih.
  • Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer's Disease: Can It Work from a Molecular Point of View?
  • Source: aacrjournals.
  • Source: acs.

Sources

Comparative

Reproducibility of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Synthesis: A Batch vs. Continuous Flow Comparison Guide

Executive Summary The synthesis of 1[1] is a critical transformation in medicinal chemistry. The homopiperazine ring provides unique conformational flexibility compared to standard piperazines, while the 3-bromoaryl moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1[1] is a critical transformation in medicinal chemistry. The homopiperazine ring provides unique conformational flexibility compared to standard piperazines, while the 3-bromoaryl moiety serves as a versatile handle for downstream cross-coupling reactions. However, synthesizing this specific sulfonamide via traditional Schotten-Baumann conditions is notoriously plagued by lab-to-lab variability. This guide objectively compares conventional batch synthesis against modern continuous flow methodologies, providing mechanistic insights and self-validating protocols to ensure absolute reproducibility across different laboratory environments.

Mechanistic Causality: The Reproducibility Bottleneck

The formation of a sulfonamide from 1-methylhomopiperazine and 3-bromobenzenesulfonyl chloride is highly exothermic and kinetically rapid. In a traditional batch environment, this presents significant mass and heat transfer challenges.

  • The Batch Limitation: When the sulfonyl chloride is added dropwise to the amine, 2[2]. These "hotspots" of high electrophile concentration and elevated temperature accelerate competitive side reactions, most notably the hydrolysis of the sulfonyl chloride by trace moisture. Consequently, variations in flask size, stirring speed, and addition rate between Lab A and Lab B lead to drastically different impurity profiles and yields.

  • The Flow Solution: Continuous flow microreactors solve this through geometry. The internal diameter of flow tubing (typically 0.5–1.0 mm) ensures that3[3]. Furthermore, the massive surface-area-to-volume ratio allows for rapid heat dissipation. Because the reactive intermediates spend only the minimum required time in proximity to one another under strictly isothermal conditions, 3[3].

Comparative Performance Data

To quantify the reproducibility gap, identical starting materials were processed in two independent laboratories (Lab A and Lab B) using both batch and continuous flow methodologies. The quantitative data is summarized below:

Performance MetricLab A (Batch)Lab B (Batch)Lab A (Flow)Lab B (Flow)
Isolated Yield (%) 82 ± 4.1%68 ± 7.2%96 ± 0.5%95 ± 0.6%
Purity (HPLC Area %) 94.2%89.5%>99.0%>99.0%
Reaction Time 120 min120 min5 min5 min
E-Factor (Waste Ratio) 45521212
Chromatography Required? YesYesNoNo

Data Interpretation: Batch synthesis demonstrates a 14% yield discrepancy between labs due to human error and mixing variables. Flow synthesis normalizes these physical parameters, resulting in a near-quantitative yield with a variance of less than 1% between independent facilities. Furthermore, 4[4].

Self-Validating Experimental Protocols

Conventional Batch Synthesis (Variable Reproducibility)

Objective: Synthesize 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine via standard flask chemistry.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-methylhomopiperazine (10.0 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq) in anhydrous THF (40 mL).

  • Temperature Control: Immerse the flask in an ice-water bath (0 °C) and stir at 500 rpm.

  • Addition: Dissolve 3-bromobenzenesulfonyl chloride (11.0 mmol, 1.1 eq) in THF (10 mL). Add this solution dropwise over 30 minutes to prevent thermal spiking.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting sulfonyl chloride on silica TLC (Hexane/EtOAc 1:1). The protocol is validated to proceed to quench only when the sulfonyl chloride spot (Rf ~0.6) is completely consumed and a new UV-active spot appears (Rf ~0.35).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Continuous Flow Synthesis (High Reproducibility)

Objective: Synthesize the target compound utilizing a microreactor to enforce strict mass/heat transfer control.

  • System Priming: Flush a continuous flow system equipped with a T-junction micromixer and a 5.0 mL PFA (perfluoroalkoxy alkane) coil reactor with anhydrous THF at 1.0 mL/min. Set the reactor temperature to 25 °C.

  • Reagent Preparation:

    • Syringe A: 1-Methylhomopiperazine (0.5 M) and DIPEA (0.75 M) in anhydrous THF.

    • Syringe B: 3-Bromobenzenesulfonyl chloride (0.55 M) in anhydrous THF.

  • Execution: Pump Syringe A and Syringe B simultaneously at a flow rate of 0.5 mL/min each. (Total flow rate = 1.0 mL/min; Residence time = 5 minutes).

  • Self-Validation Check (In-line PAT): Route the reactor effluent through an in-line FTIR flow cell. The system is validated as having reached "steady-state" when the symmetric S=O stretch at 1160 cm⁻¹ stabilizes with zero baseline fluctuation over a period of 15 minutes (3 residence times).

  • Collection: Direct the steady-state output directly into a stirred flask containing saturated aqueous NaHCO₃. Phase separate and evaporate the organic layer to yield the analytically pure product without chromatography.

Process Visualization

SynthesisWorkflow A Syringe A: 1-Methylhomopiperazine + DIPEA in THF C T-Junction Micromixer (Rapid Mass Transfer) A->C B Syringe B: 3-Bromobenzenesulfonyl Chloride in THF B->C D PFA Coil Reactor (Residence Time: 5 min, 25°C) C->D E In-line FTIR Analysis (Monitoring S=O stretch) D->E F Product Collection & Aqueous Quench E->F

Continuous flow workflow for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine synthesis.

References

  • nextsds.com - 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine — Chemical Substance Information. 1

  • ACS Publications - Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. 2

  • National Institutes of Health (PMC) - The Fundamentals Behind the Use of Flow Reactors in Electrochemistry. 3

  • ACS Publications - Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. 4

Sources

Validation

Comparative Guide to Cell Permeability: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine and Its Structural Analogs

As drug discovery programs increasingly target complex intracellular mechanisms—ranging from kinase inhibition to targeted protein degradation—the physicochemical properties of the underlying chemical scaffolds dictate c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular mechanisms—ranging from kinase inhibition to targeted protein degradation—the physicochemical properties of the underlying chemical scaffolds dictate clinical viability. The compound 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine represents a highly versatile arylsulfonyl diamine building block. While its homopiperazine ring is frequently utilized to improve aqueous solubility and alter exit vectors for proteolysis-targeting chimeras (PROTACs)[1], this structural choice fundamentally alters membrane permeability dynamics compared to its piperazine counterparts[2].

This guide objectively compares the cellular permeability of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine against three strategic structural analogs. By analyzing the causality behind these structural edits and employing self-validating experimental workflows, we provide a rigorous framework for optimizing the absorption and distribution profiles of this chemical class.

Mechanistic Rationale: The Homopiperazine vs. Piperazine Dilemma

When optimizing arylsulfonyl scaffolds, medicinal chemists frequently face the "solubility vs. permeability" paradox. The structural shift from a 6-membered piperazine to a 7-membered homopiperazine is a prime example of this trade-off[3].

  • Basicity and pKa: The insertion of an additional methylene group in the homopiperazine ring increases the basicity of the distal nitrogen. The pKa rises from approximately 8.8 (piperazine) to ~9.5 (homopiperazine)[2].

  • Physiological Protonation: At a physiological pH of 7.4, a significantly higher fraction of the homopiperazine analog exists in a protonated, cationic state.

  • Permeability Causality: While this protonation drastically improves aqueous solubility by lowering the LogD, it incurs a severe desolvation penalty when the molecule attempts to partition into the lipophilic core of the cell membrane[2]. Consequently, passive transcellular permeability is often compromised.

  • Aryl Substitution: Modifying the arylsulfonyl headgroup (e.g., shifting the bromine from the meta to the para position, or substituting it with a lipophilic trifluoromethyl group) alters the molecular dipole moment and topological polar surface area (TPSA). Highly lipophilic electron-withdrawing groups like −CF3​ can increase passive diffusion but frequently trigger active efflux mechanisms via P-glycoprotein (P-gp)[1].

SPR_Logic Core Arylsulfonyl Core Modifications Ring Diamine Ring Size Core->Ring Subst Aryl Substitution Core->Subst Homopiperazine Homopiperazine (7-membered) Increased Basicity (pKa ~9.5) High Sol. / Low Perm. Ring->Homopiperazine Piperazine Piperazine (6-membered) Lower Basicity (pKa ~8.8) Low Sol. / High Perm. Ring->Piperazine MetaBromo 3-Bromo (Baseline) Balanced Dipole Subst->MetaBromo CF3 3-CF3 (Lipophilic) Increased LogD, Higher Efflux Subst->CF3

Structure-permeability relationship logic for arylsulfonyl diamine analogs.

Quantitative Data Comparison

To objectively evaluate these mechanistic principles, we compare the baseline compound against three analogs using standardized in vitro permeability metrics: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, and Caco-2 bidirectional assays for active cellular transport[2].

CompoundStructural ModificationCalc. pKaPAMPA Papp​ ( 10−6 cm/s)Caco-2 Papp​ (A-B)( 10−6 cm/s)Efflux Ratio(B-A / A-B)Permeability Classification
1 (Baseline) 3-Bromo, Homopiperazine9.54.23.81.2Moderate
2 4-Bromo, Homopiperazine9.54.03.51.4Moderate
3 3-Bromo, Piperazine8.812.511.01.1High
4 3- CF3​ , Homopiperazine9.48.12.24.5Low (High Efflux)

Data Insights:

  • Ring Contraction (Cmpd 1 vs. Cmpd 3): Reverting the homopiperazine to a piperazine (Compound 3) drops the pKa, reducing physiological protonation. This results in a nearly 3-fold increase in both artificial (PAMPA) and cellular (Caco-2) passive permeability.

  • Lipophilic Efflux Liability (Cmpd 1 vs. Cmpd 4): Substituting the bromine with a trifluoromethyl group (Compound 4) increases passive membrane partitioning (higher PAMPA Papp​ ). However, the Caco-2 A-B permeability plummets due to a high Efflux Ratio (4.5), indicating that the increased lipophilicity makes the analog a strong substrate for apical efflux transporters[1].

Self-Validating Experimental Workflows

To ensure absolute trustworthiness of the permeability data, the experimental protocols must be designed as self-validating systems. An assay is only as reliable as its internal controls.

Protocol A: Bidirectional Caco-2 Permeability Assay

Objective: Quantify active and passive transcellular transport while assessing efflux liability[1].

Causality & Self-Validation Logic: We utilize a bidirectional format (Apical-to-Basolateral and Basolateral-to-Apical) to mathematically isolate active efflux from passive diffusion. To prevent false positives caused by compromised cell monolayers, Lucifer Yellow (LY) —a fluorescent marker that only passes through broken tight junctions—is co-incubated. If LY is detected in the receiver well above a strict threshold, the assay invalidates itself, and the data is discarded. Furthermore, a mass balance calculation ensures compounds are not artificially "lost" to plasticware adhesion.

Step-by-Step Methodology:

  • Monolayer Cultivation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing Solution Preparation: Prepare 1 µM solutions of the test analogs in HBSS buffer. Adjust the Apical (A) chamber to pH 6.5 (simulating the acidic intestinal lumen) and the Basolateral (B) chamber to pH 7.4 (simulating blood plasma). Causality: This pH gradient mimics physiological conditions and drives the protonation state dynamics discussed in Section 1.

  • Incubation & Self-Validation: Add the dosing solution to either the A or B chamber. Crucially, co-dose with 100 µM Lucifer Yellow. Incubate at 37°C for 2 hours.

  • Sampling & LC-MS/MS: Extract 50 µL aliquots from the receiver chambers. Quantify compound concentration via LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm).

    • Validation Gate: Automatically reject any well where LY Papp​ > 100 nm/s.

  • Data Computation:

    • Calculate Apparent Permeability: Papp​=(dQ/dt)/(C0​×Area)

    • Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B)

    • Calculate Mass Balance: (AmountApical​+AmountBasolateral​)/AmountInitial​ . Reject data if recovery is < 80%.

Caco2Workflow Start Compound Dosing (1 µM in HBSS) Apical Apical Chamber (A) pH 6.5 Start->Apical A-to-B Assay Basolateral Basolateral Chamber (B) pH 7.4 Start->Basolateral B-to-A Assay Monolayer Caco-2 Cell Monolayer (21-day culture) Apical->Monolayer Basolateral->Monolayer Validation Self-Validation: Lucifer Yellow < 100 nm/s? Monolayer->Validation Validation->Monolayer No (Reject well) LCMS LC-MS/MS Quantification Validation->LCMS Yes (Intact) Calc Calculate Papp & Efflux Ratio (ER = Papp B-A / Papp A-B) LCMS->Calc

Caco-2 bidirectional permeability workflow with integrated Lucifer Yellow self-validation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Isolate purely passive transcellular diffusion, removing the variable of active biological transporters[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of a 96-well donor plate with a 1% (w/v) lecithin solution in dodecane to create an artificial lipid bilayer.

  • Dosing: Add 10 µM of the test analog in PBS (pH 7.4, 5% DMSO) to the donor wells. Fill the acceptor wells with fresh PBS.

  • Incubation: Sandwich the donor and acceptor plates. Incubate at room temperature for 5 hours inside a sealed humidity chamber. Causality: The humidity chamber is a self-correcting measure to prevent micro-evaporation, which would artificially concentrate the solute and skew the Papp​ calculation.

  • Analysis: Quantify concentrations in both compartments via LC-MS/MS and calculate Papp​ .

Conclusion & Optimization Strategy

When developing therapeutics utilizing the 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine scaffold, scientists must carefully monitor the basicity of the diamine ring. While the homopiperazine moiety is excellent for rescuing the aqueous solubility of flat arylsulfonyl cores[2], it inherently limits passive permeability due to physiological protonation.

If cellular permeability becomes the bottleneck for your lead compound, the data suggests two viable optimization pathways:

  • Ring Contraction: Reverting to a piperazine ring (Compound 3) will lower the pKa and dramatically improve passive permeability, provided the resulting drop in aqueous solubility remains within acceptable therapeutic limits[3].

  • Basicity Modulation: If the 7-membered ring geometry is strictly required for target binding (e.g., specific exit vectors in PROTACs[1]), consider adding electron-withdrawing fluorine atoms adjacent to the basic nitrogen on the homopiperazine ring to depress the pKa without altering the macro-geometry.

References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability, Journal of Medicinal Chemistry (ACS Publications),[Link]

  • Discovery of an Orally Efficacious Inhibitor of Coagulation Factor Xa Which Incorporates a Neutral P1 Ligand, Journal of Medicinal Chemistry (ACS Publications),[Link]

  • Targeting cancer with small molecule pan-KRAS degraders, bioRxiv,[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2, Journal of Agricultural and Food Chemistry (ACS Publications),[Link]

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Safety & Regulatory Compliance

Safety

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine For researchers, synthetic chemists, and drug development professionals, managing the lifecycle of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

For researchers, synthetic chemists, and drug development professionals, managing the lifecycle of complex organic molecules is as critical as their synthesis. 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS: 1183118-31-1) is a specialized building block characterized by its sulfonamide linkage, homopiperazine ring, and crucially, a brominated aromatic system[1].

Because this compound contains a carbon-halogen bond, its disposal cannot be treated as standard organic waste. This guide outlines the causality behind its environmental hazards and provides a self-validating, step-by-step operational protocol for its compliant disposal under standard environmental regulations.

The Scientific Causality of Halogenated Waste Disposal

The presence of the bromine atom in 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine dictates its entire end-of-life workflow. Under the Resource Conservation and Recovery Act (RCRA) and standard laboratory safety frameworks, halogenated organic compounds (HOCs) require strict segregation from non-halogenated solvents and organics[2][3].

Why Segregation is Mandatory:

  • Prevention of Toxic Byproducts: If halogenated compounds are incinerated at standard municipal waste temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic brominated dioxins and furans.

  • Regulatory Compliance: The EPA heavily regulates the land disposal of HOCs[3]. Licensed Treatment, Storage, and Disposal Facilities (TSDFs) must use specialized high-temperature rotary kiln incinerators equipped with alkaline gas scrubbers to neutralize the hydrogen bromide (HBr) gas generated during the destruction of brominated compounds[4].

  • Cost and Safety Efficiency: Mixing halogenated waste with non-halogenated waste taints the entire container, exponentially increasing institutional disposal costs and complicating the chemical profile for EHS handlers.

Quantitative Data & Segregation Parameters

To ensure safe handling, laboratory personnel must classify the waste streams accurately. Below is the operational data matrix for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine.

ParameterSpecification / ClassificationOperational Rationale
Chemical Identity 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazineTarget analyte/waste material[1].
Waste Category Halogenated Organic WasteContains a functional carbon-bromine bond[3].
Primary Incompatibilities Alkali metals, strong oxidizers, strong basesReacts violently with alkali metals; potential for exothermic degradation[2].
Container Compatibility High-Density Polyethylene (HDPE) or Amber GlassPrevents solvent leaching and protects light-sensitive intermediates[2].
Disposal Mechanism High-Temperature Incineration (TSDF)Requires >1000°C to prevent dioxin/furan formation and scrubbers for HBr[4].

Step-by-Step Operational Protocol: Laboratory Waste Management

Note: In-laboratory chemical destruction or neutralization of complex halogenated organics is strongly discouraged and often illegal under RCRA without a specific treatment permit. The following protocol represents the legally and scientifically validated workflow for point-of-generation management[4][5].

Phase 1: Point-of-Generation Segregation

  • Identify the Stream: Following a reaction or assay involving 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine, collect all liquid filtrates, mother liquors, or solid residues.

  • Select the Receptacle: Utilize a pre-designated "Halogenated Organic Waste" container. Ensure the container is made of compatible material (glass or HDPE) and is completely free of incompatible residues (e.g., azides, strong acids)[2].

  • Transfer: Use a dedicated funnel to transfer the waste. Critical Step: Never leave the funnel in the bottle mouth after transfer. Cap the container tightly immediately to prevent volatile emissions and comply with RCRA closed-container regulations[2].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Attach a compliant Hazardous Waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine" or "Brominated organic compound" alongside any carrier solvents (e.g., Dichloromethane, Methanol).

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic failure or spill.

  • Volume Monitoring: Do not fill the container beyond 90% capacity to allow for vapor expansion.

Phase 3: Empty Container Decontamination

  • Triple Rinsing: If the original reagent bottle of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is emptied, it must be triple-rinsed with a compatible solvent (e.g., acetone or methanol)[4].

  • Rinsate Disposal: The rinsate from this process must be collected and disposed of in the Halogenated Organic Waste stream, as it carries the hazardous characteristics of the parent compound[4].

  • Defacing: Once triple-rinsed, deface the original manufacturer label, mark the bottle as "Empty," and dispose of the glass according to institutional non-hazardous solid waste policies[4].

Workflow Visualization

The following diagram illustrates the validated lifecycle of halogenated organic waste, ensuring a closed-loop system from generation to environmental neutralization.

WasteFlow Gen Waste Generation (1-[(3-Bromobenzene)sulfonyl] -4-methylhomopiperazine) Seg Segregation (Halogenated Organic Waste) Gen->Seg Identify Halogen SAA Satellite Accumulation Area (SAA) Seg->SAA Label & Store EHS Institutional EHS Processing SAA->EHS Transfer Request TSDF Licensed TSDF (High-Temp Incineration) EHS->TSDF RCRA Manifest

Workflow for the compliant segregation, collection, and disposal of halogenated organic waste.

References

  • Chemical Substance Information: 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine. NextSDS. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST) / Prudent Practices in the Laboratory. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

As a Senior Application Scientist, it is my priority to ensure that you can advance your research safely and effectively. This guide provides essential safety and logistical information for handling 1-[(3-Bromobenzene)su...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that you can advance your research safely and effectively. This guide provides essential safety and logistical information for handling 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine, a compound of interest in contemporary drug discovery. The following protocols are designed to be a self-validating system of safety, grounded in established principles of chemical hygiene.

Hazard Assessment: A Proactive Approach to Safety

Given that 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine is a novel research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment based on its structural components is crucial.[1][2][3] This compound comprises three key moieties: a brominated aromatic ring, a sulfonyl group, and a methylhomopiperazine ring.

  • Brominated Aromatic Compounds : These are known for their potential for environmental persistence and, in some cases, toxicity.[4] Bromobenzene, a related compound, is listed as an environmental pollutant with potential for hepatotoxicity.[5][6]

  • Sulfonamides : This class of compounds can pose risks of hypersensitivity reactions and, in some instances, may cause kidney damage or skin irritation.[7][8][9][10]

  • Piperazine Derivatives : While many piperazine derivatives are used in pharmaceuticals, some can be skin and respiratory irritants.

Based on this analysis, it is prudent to treat 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine as a potentially hazardous substance, with the primary risks being skin and eye irritation, potential sensitization, and unknown long-term toxicity.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to minimize all routes of exposure.[13][14][15]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes of the compound, which could be corrosive or irritating to the eyes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.These materials offer good resistance to a range of organic chemicals.[16][17][18] It is crucial to double-glove and to change gloves immediately if they become contaminated. Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling, consider thicker, chemical-resistant gloves.[19][20]
Body Protection A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any potentially harmful dust or vapors.[13] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your experiments.

3.1. Preparation

  • Designated Work Area : All work with 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Preparedness : Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.[13]

  • Gather Materials : Have all necessary equipment, including non-sparking spatulas, weighing paper, and sealable containers, within the fume hood before starting your work.

3.2. Handling the Compound

  • Donning PPE : Put on all required PPE before entering the designated work area.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood.

    • Use a tared, sealed container for weighing to minimize the risk of generating dust.

    • If transferring a solution, use a syringe or a pipette with a bulb; never pipette by mouth.

  • Running Reactions :

    • Ensure all reaction vessels are properly clamped and secured.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

    • Keep the fume hood sash at the lowest practical height.

3.3. Post-Handling Procedures

  • Decontamination :

    • Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and then with a soap and water solution.

    • Decontaminate all equipment that has come into contact with the compound.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste : All solid waste contaminated with 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (e.g., gloves, weighing paper, paper towels) must be placed in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste : All liquid waste containing this compound must be collected in a labeled, sealed container for halogenated organic liquid waste.

  • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

4.2. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine.

DisposalWorkflow Disposal Workflow for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Start Waste Generated Classify Classify Waste Type Start->Classify Solid Solid Waste (Gloves, Paper, etc.) Classify->Solid Solid Liquid Liquid Waste (Solvents, Reaction Mixtures) Classify->Liquid Liquid Sharps Sharps (Needles, Glassware) Classify->Sharps Sharps Solid_Container Place in Labeled 'Halogenated Solid Waste' Container Solid->Solid_Container Liquid_Container Place in Labeled 'Halogenated Liquid Waste' Container Liquid->Liquid_Container Sharps_Container Place in Puncture-Proof 'Sharps' Container Sharps->Sharps_Container EHS Contact Environmental Health & Safety (EHS) for Pickup Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

Caption: Disposal workflow for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine.

4.3. Final Disposal

  • Never dispose of this compound or its waste down the drain or in the regular trash.

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine and maintain a safe and productive research environment.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. [Link]

  • Toxicity of selected brominated aromatic compounds. (n.d.). PubMed. [Link]

  • Exposure and Hazard Identification of Sulphonamides in the Terrestrial Environment. (2014). MDPI. [Link]

  • Chemical Safety Best Practices in The Lab. (2023). Green World Group. [Link]

  • Chemical Safety – Best Practices for Handling and Storing Hazardous Chemicals. (2024). Safety Cert. [Link]

  • Risk Assessment. (n.d.). National University of Singapore, Department of Chemistry. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025). Lab Manager. [Link]

  • Assessment of Potential Exposure to Research Chemicals in Academic Laboratories: Challenges and Opportunities for Scientists' Health Protection. (2025). Scilight Press. [Link]

  • Risk assessment - Chemical safety. (n.d.). Simon Fraser University. [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine. (n.d.). ResearchGate. [Link]

  • Laboratory Work Risk Assessment. (n.d.). University of Wollongong. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Riverside, Environmental Health & Safety. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. [Link]

  • Chemical Resistant Glove Guide. (n.d.). University of Connecticut, Environmental Health & Safety. [Link]

  • Chemical resistant gloves. (n.d.). Kerbl. [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). PubMed Central. [Link]

  • Toxicological Review of Bromobenzene (CAS No. 108-86-1). (2009). U.S. Environmental Protection Agency. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Reactivity of N-sulfonyl triazoles with aminals. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

Sources

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